Pilaralisib

Catalog No.
S547960
CAS No.
934526-89-3
M.F
C25H25ClN6O4S
M. Wt
541.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pilaralisib

CAS Number

934526-89-3

Product Name

Pilaralisib

IUPAC Name

2-amino-N-[3-[[3-(2-chloro-5-methoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-2-methylpropanamide

Molecular Formula

C25H25ClN6O4S

Molecular Weight

541.0 g/mol

InChI

InChI=1S/C25H25ClN6O4S/c1-25(2,27)24(33)28-15-7-6-8-17(13-15)37(34,35)32-23-22(29-19-9-4-5-10-20(19)30-23)31-21-14-16(36-3)11-12-18(21)26/h4-14H,27H2,1-3H3,(H,28,33)(H,29,31)(H,30,32)

InChI Key

QINPEPAQOBZPOF-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=CC(=C4)OC)Cl)N

solubility

Soluble in DMSO, not in water

Synonyms

XL147; XL 147; XL-147; SAR245408; SAR-245408; SAR 245408; Pilaralisib.

Canonical SMILES

CC(C)(C(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=CC(=C4)OC)Cl)N

The exact mass of the compound Pilaralisib is 540.13465 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pilaralisib PI3K inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Pilaralisib at a Glance

Attribute Description
Mechanism of Action Selective, reversible pan-class I PI3K inhibitor [1] [2]
Primary Target Class I PI3K isoforms (α, δ, γ, β) [2]
Key Biological Effect Inhibits PI3K/AKT/mTOR signaling, promoting tumor cell apoptosis and inhibiting growth [3]
Chemical Formula C25H25ClN6O4S [3]
Status Investigational (clinical trials) [3]

Quantitative Inhibition Profile

The potency of this compound against different PI3K isoforms was determined in cell-free assays, measured by the half-maximal inhibitory concentration (IC₅₀) [2].

PI3K Isoform IC₅₀ (nM)
PI3Kγ 23 nM
PI3Kδ 36 nM
PI3Kβ 36 nM
PI3Kα 39 nM

Source: Selleckchem assays [2]

Core Mechanism of Action and Preclinical Evidence

This compound exerts its effects by directly binding to and inhibiting the class I PI3K enzymes. Activation of the PI3K pathway is a frequent event in human tumors, promoting cell growth, survival, and resistance to treatment. By inactivating PI3K, this compound inhibits tumor growth and induces programmed cell death (apoptosis) [3].

In Vitro Evidence

  • In cell proliferation assays using BT474 cells (a breast cancer cell line), this compound treatment demonstrated cytotoxic activity [2].
  • In a broader panel of pediatric preclinical testing program (PPTP) cell lines, this compound showed a median relative IC₅₀ of 10.9 µM [2].

In Vivo Evidence

  • In BALB/c nu/nu mice with solid glioma xenografts, oral administration of this compound at 100 mg/kg induced tumor growth inhibition and was well-tolerated [2].
  • Similar studies in female athymic mice showed that this compound significantly delayed tumor growth without significant drug-related toxicity [2].

Detailed Experimental Protocols

For researchers looking to replicate or understand the key experiments validating this compound's activity, the methodologies are outlined below.

In Vitro Kinase Inhibition Assay

This protocol measures the direct inhibition of PI3K kinase activity by this compound [2].

  • Kinase Reaction: PI3K isoform-specific kinase activity is measured as the percentage of ATP consumed using a luciferase-luciferin-coupled chemiluminescence method. ATP concentrations are set approximately equal to the Km for each kinase.
  • Reaction Setup: Test compounds (e.g., this compound in DMSO) are mixed with an enzyme solution. The reaction is initiated by adding a solution of liver phosphatidylinositol and ATP in a final volume of 20 µL.
  • Enzyme Concentrations:
    • PI3Kα: 0.5 nM
    • PI3Kβ: 8 nM
    • PI3Kγ: 20 nM
    • PI3Kδ: 2 nM
  • Data Analysis: IC₅₀ values are calculated from the dose-response curves of ATP consumption.
In Vitro Cell Proliferation Assay (MTT/WST-1)

This protocol assesses the anti-proliferative effects of this compound on cancer cells [2].

  • Cell Seeding: Seed cells (e.g., BT474) at a density of 10,000 cells per well in 96-well plates.
  • Compound Treatment: 24 hours after plating, treat cells with this compound or a DMSO vehicle control.
  • Incubation: Maintain treatment for 5 days.
  • Viability Measurement: Perform MTT or WST-1 assay according to standard protocols. The formation of formazan dye is measured spectrophotometrically to determine the percentage of viable cells relative to the control.
In Vivo Efficacy Study in Xenograft Models

This protocol evaluates the antitumor efficacy of this compound in a mouse model [2].

  • Animal Models: Use immunodeficient BALB/c nu/nu mice implanted with human tumor xenografts (e.g., glioma).
  • Dosing: Administer this compound orally at a dose of 100 mg/kg.
  • Tumor Monitoring: Measure tumor volumes regularly over the study period.
  • Endpoint Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treatment group to those in the vehicle control group.

Clinical Development and Findings

This compound has been evaluated in multiple clinical trials for advanced solid tumors and lymphomas, establishing a recommended Phase II dose and a defined safety profile [3] [4] [1].

Trial Focus Key Findings Citation
Phase I (Monotherapy, Tablet) MTD not reached; RP2D: 400 mg QD (tablet). Well-tolerated, 11.1% PR rate. [1]
Phase I (Combo with Paclitaxel/Carboplatin) MTD: 200 mg QD (tablet). No enhancement of chemo efficacy observed. [4]
Phase II (Endometrial Cancer) Minimal single-agent activity (ORR 6%). 6-month PFS rate: 12%. [5]

Adverse Events: The most common treatment-related adverse events associated with this compound are diarrhea, fatigue, decreased appetite, and hyperglycemia [1]. When combined with paclitaxel and carboplatin, the most frequent AEs were neutropenia and thrombocytopenia [4].

Practical Research Application Guide

For scientists incorporating this compound into their research, consider the following:

  • In Vitro Use: this compound is typically dissolved in DMSO at a high concentration (e.g., 100 mg/mL) for stock solutions, which can be diluted in culture media for cell-based assays [2].
  • In Vivo Use: For animal studies, this compound is administered orally. A common dosing regimen is 100 mg/kg, and it has been reported to be well-tolerated in mouse models [2].

Visualizing the Mechanism

The following diagram illustrates the core signaling pathway targeted by this compound and its site of action.

G Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K_Active Class I PI3K (Heterodimer) RTK->PI3K_Active PIP2 PIP2 PI3K_Active->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Activates mTOR mTORC1 AKT->mTOR Cell_Processes Cell Growth Proliferation Survival mTOR->Cell_Processes This compound This compound This compound->PI3K_Active Binds and Inhibits Inhibition Inhibition

This compound is a well-characterized pan-class I PI3K inhibitor with a defined mechanism and a solid body of preclinical and clinical data. While its clinical development appears to have halted, it remains a valuable tool compound for basic and translational research aimed at understanding PI3K pathway biology.

References

Mechanism of Action and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Pilaralisib is a potent, reversible, and ATP-competitive pan-Class I PI3K inhibitor [1] [2]. Its mechanism and key biochemical profiling data are summarized below.

  • Mechanism: this compound inhibits the PI3K pathway by selectively targeting Class I PI3K isoforms. This inhibition blocks the production of the secondary messenger PIP3, which is required for the activation of the pro-survival AKT signaling pathway. Inactivation of this pathway can inhibit tumor cell growth and induce apoptosis (programmed cell death) [1] [2].
  • Biochemical IC50 Values: The following table shows its potency against key targets in cell-free assays [2] [3].
Target IC50 (nM)
PI3Kγ (p110γ) 23 nM
PI3Kδ (p110δ) 36 nM
PI3Kα (p110α) 39 nM
PI3Kβ (p110β) 383 nM
DNA-PK 4750 nM
Vps34 6974 nM

Table: this compound shows high selectivity for Class I PI3Ks, particularly the α, δ, and γ isoforms, with much weaker activity against related kinases like DNA-PK and Vps34.

Key Preclinical and Clinical Findings

Clinical trials evaluated this compound as a single agent and in combination with other therapies. The following diagram illustrates the PI3K/AKT signaling pathway and this compound's mechanism of action.

G GF Growth Factor Receptors PI3K Class I PI3K (Heterodimer) GF->PI3K Activates PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates mTOR mTORC1 AKT->mTOR Activates Processes Cell Growth Survival Proliferation mTOR->Processes Inhibitor This compound Inhibitor->PI3K Inhibits

Diagram: this compound inhibits Class I PI3K, blocking the conversion of PIP2 to PIP3 and subsequent activation of the AKT/mTOR signaling cascade that drives tumor cell processes.

Clinical Trial Efficacy and Safety Summary

The table below summarizes outcomes from key clinical trials of this compound.

Trial Phase Regimen Patient Population Key Efficacy Findings Common Treatment-Related Adverse Events (≥25%)

| Phase II [4] [5] | this compound monotherapy (600 mg capsule or 400 mg tablet, QD) | Advanced/Recurrent Endometrial Carcinoma (N=67) | ORR: 6.0% (4/67) PFS >6 months: 11.9% | Rash (40.3%), Diarrhea (37.3%), Fatigue (28.4%) | | Phase I [6] | this compound + Paclitaxel + Carboplatin | Advanced Solid Tumors (N=58) | ORR: 13.5% (7/52) Median PFS: 3.2 months | Neutropenia (67.2%), Thrombocytopenia (67.2%), Anemia (50.0%) | | Phase I [7] [8] | this compound + Erlotinib | Advanced Solid Tumors (N=35) | ORR: 3.7% (1/27) Stable Disease: 51.9% (14/27) | Rash (62.9%), Diarrhea (42.9%), Fatigue (40.0%) |

Table: Clinical trials demonstrated that this compound had a manageable safety profile but only minimal to modest antitumor activity across different treatment settings and cancer types. Abbreviations: ORR, Objective Response Rate; PFS, Progression-Free Survival; QD, Once Daily.

  • Clinical Conclusions: Across these studies, this compound demonstrated a favorable and manageable safety profile but failed to show significant antitumor activity, either as a single agent or in combination with chemotherapy or targeted therapy [4] [6] [7]. The combination of this compound with paclitaxel and carboplatin did not enhance antitumor efficacy compared to the expected effect of chemotherapy alone [6]. Development of this compound for cancer is no longer active.

Emerging Research in Antiviral Therapy

Recent research has explored this compound's potential beyond oncology. A 2025 study investigated its effect on Enterovirus 71 (EV71), a cause of hand, foot, and mouth disease [9].

  • Mechanism: The study proposed that EV71 exploits the host's PI3K/AKT pathway for replication. This compound, by inhibiting this pathway, exhibited antiviral properties [9].
  • Findings: In animal models, this compound treatment reduced EV71-induced mortality by 20-50% and decreased viral load in tissues [9].
  • Limitation: The study noted that this compound has a low cellular safety profile (CC50 = 14,828 nM), suggesting that its therapeutic window for antiviral use may be narrow and that more specific inhibitors might be preferable [9].

Experimental Protocols Cited

The following methodologies are derived from experiments referenced in the search results.

In Vitro Cell Proliferation Assay (MTT/WST-1) [2]
  • Purpose: To measure the cytotoxic activity and anti-proliferative effects of this compound on cancer cell lines.
  • Procedure:
    • Seed cells (e.g., 10,000 cells per well) in a 96-well plate.
    • After 24 hours, treat the cells with this compound or a DMSO vehicle control.
    • Incubate the cells for a specified duration (e.g., five days).
    • Add MTT or WST-1 reagent to each well and incubate to allow formazan crystal formation by metabolically active cells.
    • Measure the absorbance using a plate reader. The signal correlates with the number of viable cells; a reduction indicates inhibition of proliferation or cell death.
In Vivo Xenograft Efficacy Study [2]
  • Purpose: To evaluate the antitumor activity of this compound in an animal model.
  • Procedure:
    • Establish tumor xenografts by implanting human cancer cells into immunodeficient mice (e.g., athymic nude mice).
    • Once tumors are established, randomize the mice into treatment and control groups.
    • Administer this compound orally via gavage. A common dose cited is 100 mg/kg, prepared in a vehicle like sterile water with 10 mmol/L HCl.
    • Administer the vehicle alone to the control group.
    • Monitor and measure tumor volumes and animal body weights regularly over the experiment.
    • At the end of the study, compare the average tumor volume and weight in the treatment group versus the control group to assess statistically significant (p ≤ 0.05) tumor growth inhibition.
Plaque Assay for Antiviral Activity (from Virology Study) [9]
  • Purpose: To quantify infectious virus particles and test the effect of this compound on viral replication.
  • Procedure:
    • Infect permissive cells (e.g., RD cells) with the virus (e.g., EV71) at a specific multiplicity of infection (MOI).
    • After a viral adsorption period, remove the supernatant and add a medium containing serial dilutions of this compound.
    • Incubate to allow for viral replication and cell death.
    • Prepare a virus stock from the treated cells using freeze/thaw cycles.
    • Infect a fresh monolayer of cells (e.g., Vero cells) with dilutions of this stock.
    • Overlay the cells with a medium containing low melting-point agarose to restrict viral spread to adjacent cells.
    • After incubation, fix and stain the cells with crystal violet. Clear areas (plaques) in the cell monolayer indicate sites of infection.
    • Count the plaques to determine the viral titer and calculate the inhibition caused by the drug.

References

Pilaralisib pan-class I PI3K inhibitor discovery

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Development and Efficacy Data

Pilaralisib was evaluated in multiple clinical trials for solid tumors and lymphomas. The following table summarizes the key efficacy outcomes from selected studies.

Study Description Patient Population Key Efficacy Findings Reference
Phase I Monotherapy (Tablet) Advanced Solid Tumors (N=22) Partial Response (PR): 11.1% (2/18 pts); Stable Disease (SD): 33.3% (6/18 pts) [1]
Phase I Combination Therapy Advanced Solid Tumors (N=58) w/ Paclitaxel & Carboplatin Partial Response (PR): 13.5% (7/52 pts); No enhanced activity over chemo alone [2]
Phase II Monotherapy Advanced/Recurrent Endometrial Carcinoma (N=67) Overall Response Rate (ORR): 6% (4/67 pts); 6-mo PFS rate: 12% [3]

The combination of this compound with paclitaxel and carboplatin was found to have a manageable safety profile. The most frequent adverse events were neutropenia (67.2%) and thrombocytopenia (67.2%) [2]. Common treatment-related adverse events with the monotherapy tablet included diarrhea (40.9%), fatigue (40.9%), decreased appetite (22.7%), and hyperglycemia (22.7%) [1].

Experimental Evidence and Protocols

To help you understand the experimental basis for evaluating this compound, here are methodologies for key assays used in both clinical and recent repurposing research.

  • Pharmacodynamic Assessment in Tumor Tissue: The inhibitory effect of this compound on its target pathway can be confirmed via Western Blot analysis of phosphorylated proteins in tumor biopsies. In one study, serial tumor biopsies from patients showed moderate inhibition of the PI3K pathway, with reductions in key markers [2].

    • Protocol Summary: Proteins are extracted from lysed tumor tissue using a RIPA buffer supplemented with phosphatase and protease inhibitors. After denaturation, proteins are separated by SDS-PAGE gel electrophoresis, transferred to a nitrocellulose membrane, and blocked with 5% milk. The membrane is then incubated with specific primary antibodies (e.g., anti-phospho-AKT, anti-total AKT) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. Signal detection is performed using a chemiluminescent substrate [4].
  • Antiviral Activity Assessment (Plaque Assay): A 2025 study investigated this compound's ability to inhibit Enterovirus 71 (EV71) replication using a plaque reduction assay [4].

    • Protocol Summary: Vero cells are plated in 6-well plates until they reach approximately 80% confluence. The cells are infected with the EV71 virus at a specific multiplicity of infection (MOI). After viral adsorption, the supernatant is removed and replaced with a medium containing a range of concentrations of this compound. Following incubation, the infected cells are subjected to freeze-thaw cycles to release the virus. The virus-containing supernatant is then serially diluted and used to infect fresh Vero cell monolayers. These are overlaid with a medium containing low melting-point agarose and incubated. Finally, the cells are fixed with formalin, stained with crystal violet, and the number of viral plaques (clear zones) is counted to determine the compound's inhibitory effect [4].

Mechanism of Action and Signaling Pathway

This compound is a highly selective, reversible inhibitor of all class I PI3K isoforms (PI3Kα, β, δ, and γ) [3] [5]. It targets the PI3K/AKT signaling pathway, which is hyperactivated in many cancers and plays a critical role in cell growth, survival, and metabolism [6] [7] [8].

The diagram below illustrates the PI3K/AKT/mTOR pathway and the mechanism of this compound.

fascia Growth_Factor Growth Factor (e.g., IGF, EGF) RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K Class I PI3K (Heterodimer) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits & Activates PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Processes Cell Survival Proliferation Metabolism mTORC1->Cell_Processes This compound This compound This compound->PI3K Inhibits

This compound binds to and inhibits Class I PI3K enzymes, preventing the production of PIP3. This inhibits the downstream activation of AKT and mTORC1, disrupting signals for cell survival and proliferation [6] [9] [8]. The tumor suppressor PTEN acts as a natural antagonist to this pathway by dephosphorylating PIP3 back to PIP2 [6].

Future Research and Repurposing Potential

While the clinical development of this compound in oncology has been largely discontinued, recent research points to a promising new direction.

  • Antiviral Drug Repurposing: A 2025 study demonstrated that this compound inhibits the replication of Enterovirus 71 (EV71), a major cause of hand, foot, and mouth disease. In mouse models, treatment reduced EV71-induced mortality by 50-80% and decreased tissue viral load [4]. This suggests that targeting the host cell's PI3K/Akt pathway, which is hijacked by the virus, could be a viable therapeutic strategy.

References

Pilaralisib PI3K alpha beta delta gamma inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Pilaralisib Drug Profile & Mechanism

The table below summarizes the core technical characteristics of this compound.

Attribute Description
Generic Name This compound [1]
Code Names XL147, SAR245408 [1]
Modality Orally available small molecule [1]
Molecular Formula C₂₅H₂₅ClN₆O₄S [1]
Mechanism of Action Selective inhibitor of Class I Phosphoinositide 3-Kinase (PI3K) [1]
Primary Targets PI3K isoforms alpha, beta, delta, and VPS34 (a class III PI3K) [2] [3]
Therapeutic Status Investigational; studied in clinical trials for various cancers (e.g., glioblastoma, breast cancer, solid tumors) [1]

This compound inhibits the PI3K/AKT signaling pathway, a crucial regulator of cell survival, proliferation, and metabolism. This pathway is frequently exploited by viruses and is dysregulated in many cancers [4] [5] [6]. The following diagram illustrates the signaling pathway and this compound's primary site of action.

fascia Growth_Factors Growth Factors (e.g., EGF, VEGF) Receptors Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptors Binds PI3K PI3K Enzyme (p110/p85 heterodimer) Receptors->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Conversion AKT AKT (PKB) PIP3->AKT Activates mTOR mTORC1 AKT->mTOR Activates Cell_Processes Cell Processes: Survival, Proliferation, Metabolism mTOR->Cell_Processes Promotes This compound This compound (PI3K Inhibitor) This compound->PI3K Inhibits

Antiviral Application & Quantitative Data

Recent research has explored repurposing this compound as an antiviral agent. The table below summarizes key quantitative findings from a 2025 study on its effect against Enterovirus 71 (EV71) [4] [2] [3].

Experimental Model Key Finding Quantitative Result
In Vivo (Mouse Model) Reduction in EV71-induced mortality 50-80% [4] [3]
In Vitro (Cell Culture) Half-maximal cytotoxic concentration (CC₅₀) - measure of cellular safety 14,828 nM [2] [3]
In Vitro (Plaque Assay) Concentrations tested for inhibition 0.006 µM to 20 µM (serial dilutions) [2] [3]

This study demonstrates that inhibiting the host PI3K/AKT pathway with this compound can effectively suppress viral replication, suggesting a potential host-directed therapy strategy [4]. However, the relatively low CC₅₀ indicates a suboptimal cellular safety profile, which is a known challenge for this drug class [2] [3].

Experimental Protocol: In Vitro Antiviral Assay

The following methodology details how the antiviral activity of this compound was evaluated in cell culture, based on the 2025 study [2] [3]. The workflow is also presented in the diagram below.

fascia Plate_Cells Plate RD cells (1×10⁶ cells/well in 6-well plates) Infect_Virus Infect with EV71 (MOI = 0.1 for 2h) Plate_Cells->Infect_Virus Add_Drug Add this compound (Serially diluted: 0.006 µM - 20 µM) Infect_Virus->Add_Drug Incubate Incubate for 48h Add_Drug->Incubate Harvest_Virus Harvest Virus (Three freeze-thaw cycles) Incubate->Harvest_Virus Titrate Titrate Infectious Virus (Plaque Assay on Vero cells) Harvest_Virus->Titrate Analyze Analyze Results (Plaque count & reduction calculation) Titrate->Analyze

Materials and Methods [2] [3]:

  • Cell Lines: Human rhabdomyosarcoma (RD) cells for virus propagation and African green monkey kidney (Vero) cells for plaque assays.
  • Virus: Enterovirus 71 (EV71) strain.
  • Compound: this compound (XL147), procured from Selleck Chemicals.
  • Procedure:
    • Cell Seeding: Plate RD cells at a density of 1x10⁶ cells per well in 6-well plates and incubate until ~80% confluent.
    • Virus Infection: Infect cells with EV71 at a Multiplicity of Infection (MOI) of 0.1 for 2 hours.
    • Drug Treatment: Remove the viral inoculum and add fresh medium containing serially diluted this compound (concentration range: 0.006 µM to 20 µM).
    • Incubation: Incubate the cells for 48 hours.
    • Virus Harvest: Subject the cells to three freeze-thaw cycles to release the virus.
    • Plaque Assay: Titrate the harvested virus on Vero cell monolayers. Overlay with DMEM containing 0.8% low melting-point agarose and 2% FBS.
    • Staining and Analysis: After 72 hours, fix and stain the cells with crystal violet. Count the plaques to determine the viral titer and calculate the percentage of inhibition.

The Broader PI3K Inhibitor Landscape

This compound belongs to the pan-PI3K inhibitor class. The field is rapidly evolving to address limitations of first-generation drugs, primarily focusing on improving safety and specificity [7] [5] [6].

  • Next-Generation Strategies: Key strategies include developing isoform-selective inhibitors to reduce off-target effects, creating allosteric inhibitors for greater selectivity, and pursuing combination therapies to overcome resistance and improve efficacy [7] [5] [6].
  • Emerging Candidates: Several next-generation inhibitors are in development, such as STX-478 (an allosteric, mutant-selective PI3Kα inhibitor from Scorpion Therapeutics) and roginolisib (a non-ATP-competitive PI3Kδ inhibitor from iOnctura with a reportedly improved safety profile) [7].

Conclusion

This compound (XL147) is a well-characterized pan-PI3K inhibitor with a demonstrated role in blocking the oncogenic PI3K/AKT pathway. Emerging evidence also highlights its potential as a host-directed antiviral agent. However, its therapeutic application is constrained by a challenging cellular safety profile, a common hurdle with first-generation inhibitors. The future of targeting this pathway lies in the next generation of more selective, better-tolerated inhibitors and intelligent combination therapy strategies [7] [6].

References

Pilaralisib early phase I clinical trial results

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Early Phase I Clinical Trials

Trial Focus & Formulation Key Dosage Findings Most Common Treatment-Related Adverse Events (Any Grade) Preliminary Efficacy (Evaluable Patients)
Monotherapy in Solid Tumors (Tablet) [1] [2] [3] RP2D: 400 mg QD (based on PK). MTD not reached [1]. Diarrhea (40.9%), Fatigue (40.9%), Decreased appetite (22.7%), Hyperglycemia (22.7%) [1] PR: 11.1% (2/18 pts); SD: 33.3% (6/18 pts) [1]
Monotherapy in Solid Tumors (Capsule) [4] MTD: 600 mg QD [4] Information on specific frequency not detailed in results; on-target effects like hyperglycemia and rash were noted [4]. 1 PR observed in a patient with non-small cell lung cancer (NSCLC) [4]
Combination with Paclitaxel & Carboplatin [5] MTD of Pilaralisib (tablet): 200 mg QD with chemo [5] Neutropenia (67.2%), Thrombocytopenia (67.2%) [5] (Note: AEs are from combination regimen) PR: 13.5% (7/52 pts); SD: 48.1% (25/52 pts) [5]
Monotherapy in CLL/Lymphoma (Capsule) [6] Dose: 600 mg QD (from solid tumor MTD) [6] Diarrhea (92.0%), Pyrexia (52.0%), Fatigue (44.0%) [6] CLL: PR in 50.0% (5/10 pts); Lymphoma: PR in 20.0% (3/15 pts) [6]

Abbreviations: CLL: Chronic Lymphocytic Leukemia; MTD: Maximum Tolerated Dose; PR: Partial Response; RP2D: Recommended Phase II Dose; QD: Once Daily; SD: Stable Disease; pts: patients.

Detailed Experimental Protocols

The following details outline the core methodologies used in these early-phase trials.

Trial Design and Patient Enrollment
  • Study Type: Phase I, multicenter, open-label, single-arm or dose-escalation studies [1] [5].
  • Dosing Schedule: In monotherapy studies, this compound was administered orally once daily in continuous 28-day cycles [1]. In the combination study, it was given daily alongside paclitaxel and carboplatin administered on day 1 of 21-day cycles [5].
  • Patient Population: Adults with histologically confirmed metastatic or unresectable solid tumors refractory to standard therapy or for which no effective therapy existed [1] [5]. Patients typically had an ECOG performance status of 0-2 and had received a median of 3 prior systemic therapies [1].
  • Key Exclusion Criterion: Prior treatment with a PI3K inhibitor [1] [5].
Primary Endpoints and Assessment Methods
  • Primary Endpoints:
    • Maximum Tolerated Dose (MTD): Determined using a standard "3 + 3" design during dose escalation. DLTs were assessed during the first cycle (28 days in monotherapy, 21 days in combination) [5].
    • Safety and Tolerability: Adverse events were continuously monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE), version 3.0 [1] [5].
  • Efficacy Assessment: Tumor response was evaluated per RECIST 1.0 (Response Evaluation Criteria in Solid Tumors) for solid tumors [1]. Scans were conducted at predefined intervals.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analyses
  • PK Sampling: Blood samples were collected at multiple time points after drug administration to determine parameters like maximum plasma concentration (C~max~) and area under the plasma concentration-time curve (AUC) [1].
  • Key PK Finding: The tablet formulation at 400 mg provided higher systemic exposure (AUC~0-24~) than the 600 mg capsule, leading to the RP2D of 400 mg for the tablet [1].
  • PD Analyses:
    • Biomarker Studies: In some trials, tumor tissue biopsies were analyzed pre- and post-treatment for markers of pathway inhibition (e.g., phosphorylated AKT and S6) [5].
    • Cytokine Analysis: In the lymphoma/CLL trial, plasma levels of cytokines and chemokines involved in B-cell trafficking were measured to assess biological activity [6].

PI3K/AKT Signaling Pathway and this compound's Role

The diagram below illustrates the signaling pathway targeted by this compound.

G RTK RTK PI3K Class I PI3K (Heterodimer p85/p110) RTK->PI3K Activates GPCR GPCR GPCR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3  Substrate Akt Akt (PKB) PIP3->Akt Recruits & PDK1 PDK1 PDK1->Akt Activates via Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activates CellProcesses Cell Survival Proliferation Metabolism Akt->CellProcesses Promotes mTORC1->CellProcesses Promotes mTORC2 mTORC2 mTORC2->Akt Activates via Phosphorylation This compound This compound This compound->PI3K Inhibits

Current Development Status

Despite the acceptable safety and hints of efficacy in early trials, the clinical development of this compound for all cancer indications, including solid tumors and lymphoma, has been discontinued [7]. Later-phase studies found that the drug did not enhance the efficacy of standard chemotherapy and showed only modest activity as a single agent [5] [4].

References

Available Pharmacokinetic and Physicochemical Data for Pilaralisib

Author: Smolecule Technical Support Team. Date: February 2026

While comprehensive ADME data is lacking, the table below summarizes the key quantitative and qualitative information found in the search results.

Parameter Available Data / Findings Source / Context
Recommended Phase II Dose 400 mg once daily (tablet formulation) Phase I trial in advanced solid tumors [1]
Pharmacokinetic (PK) Profile Plasma exposure not dose-proportional. Tablet formulation provided higher exposure than capsule. Phase I trial [1]
Absorption & Administration Orally available [2]. Tablet formulation tested for improved dosing [1]. Drug database & clinical trial
Distribution No specific data on volume of distribution or protein binding was found. Information Missing
Metabolism No specific data on metabolic pathways or enzymes was found. Information Missing
Excretion / Half-life No data on route of elimination or half-life was found. Information Missing
Molecular Weight 541.02 g/mol Chemical identification data [2]
Chemical Formula C₂₅H₂₅ClN₆O₄S Chemical identification data [2]
Mechanism of Action Selective inhibitor of phosphoinositide-3-kinase (PI3K); targets PI3Kα, β, δ, and VPS34 [2] [3]. Preclinical and investigational studies

Experimental Protocol: Quantifying PI3K Inhibitors in Plasma

Although a validated method for Pilaralisib itself was not found, a recent, detailed UPLC-MS/MS method for Parsaclisib (a related PI3K inhibitor) is available [4]. This protocol can serve as an excellent technical reference and potential starting point for developing an assay for this compound.

The workflow of this analytical method is outlined below:

G cluster_UPLC UPLC Conditions cluster_MS MS Detection (MRM) start Start: Rat Plasma Sample is Add Internal Standard (this compound) start->is ppt Protein Precipitation with Acetonitrile (1:3) is->ppt cent Centrifugation 13,000 ×g, 10 min, 4°C ppt->cent inj Inject Supernatant (1.0 µL) cent->inj uplc UPLC-MS/MS Analysis inj->uplc A Column: BEH C18 (2.1 mm × 50 mm, 1.7 µm) uplc->A B Mobile Phase: A: 0.1% Formic Acid B: Acetonitrile uplc->B C Gradient Elution: 10% B to 90% B uplc->C D Flow Rate: 0.3 mL/min uplc->D E Run Time: 2.0 min uplc->E F Ion Source: ESI uplc->F G Parsaclisib MRM: 432.92 → 150.01 uplc->G H I.S. (this compound) MRM: 540.93 → 455.87 uplc->H

Experimental workflow for PI3K inhibitor analysis via UPLC-MS/MS.

Here are the detailed methodologies for key experiments cited in the protocol [4]:

  • Chromatographic Conditions: Separation was achieved using an Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) maintained at 40°C. The mobile phase consisted of (A) 0.1% formic acid in water and (B) acetonitrile, with a flow rate of 0.3 mL/min. A gradient elution was used: 10% B to 90% B.
  • Mass Spectrometric Detection: Analysis was performed using a tandem mass spectrometer with an electrospray ionization (ESI) source in Multiple Reaction Monitoring (MRM) mode. The specific ion transitions monitored were the internal standard this compound.
  • Sample Preparation: The protein precipitation method was employed. A 100 µL plasma sample was mixed with 10 µL of the internal standard working solution. Then, 300 µL of acetonitrile was added to precipitate proteins. The mixture was vortexed and centrifuged at 13,000 ×g for 10 minutes at 4°C. The supernatant was injected into the system.
  • Method Validation: The method was validated according to regulatory guidelines (e.g., FDA), demonstrating acceptable precision and accuracy (<15%), and reliable stability under various conditions.

The PI3K Signaling Pathway and Inhibitor Context

This compound is a pan-class I PI3K inhibitor, meaning it targets multiple isoforms (PI3Kα, PI3Kβ, PI3Kδ) of this enzyme family [5] [1]. The pathway it inhibits is crucial for understanding its therapeutic action and the challenges in its development.

  • Pathway Role: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, proliferation, and metabolism. In many cancers, this pathway is hyperactivated through mechanisms like mutations in the PI3KCA gene or loss of the PTEN tumor suppressor, making it a key therapeutic target [6] [7] [8].
  • Inhibitor Classification: PI3K inhibitors are categorized as:
    • Pan-PI3K inhibitors (like this compound): Target multiple class I PI3K isoforms.
    • Isoform-specific inhibitors: Target a single isoform (e.g., p110δ).
    • Dual PI3K/mTOR inhibitors: Target both PI3K and the downstream mTOR kinase [6] [7] [5].
  • Clinical Challenges: The development of PI3K inhibitors, including this compound, has been challenging. Issues include drug-related toxicities (e.g., hyperglycemia, diarrhea, rash), the emergence of drug resistance due to complex feedback loops within the signaling network, and compensatory activation of parallel pathways [6] [7] [8].

Future Research Directions

To address the known challenges with PI3K inhibitors, several innovative strategies are being explored in the field [6] [8]:

  • Novel Drug Modalities: Developing PROTACs (Proteolysis-Targeting Chimeras) to degrade PI3K proteins rather than just inhibit them, and investigating allosteric inhibitors for potentially greater selectivity.
  • Rational Combination Therapies: Combining PI3K inhibitors with other agents to overcome resistance. This includes partners such as mTOR inhibitors, other targeted therapies, immunotherapy, and traditional chemotherapy.
  • Biomarker-Driven Therapy: Focusing on treating patients whose tumors have specific genetic alterations (e.g., PI3KCA mutations) to improve clinical efficacy and patient selection.

References

Application Notes: Pilaralisib (SAR245408) in Advanced Solid Tumors

Author: Smolecule Technical Support Team. Date: February 2026

Pilaralisib is an oral, pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that has been investigated in phase I clinical trials for patients with advanced solid tumors [1] [2] [3]. The primary goals of these studies were to determine the safety profile, identify the maximum tolerated dose (MTD) and recommended phase II dose (RP2D), and characterize the pharmacokinetics (PK) of different this compound formulations.

Clinical Pharmacology and Formulation Development

Initial phase I monotherapy trials established the MTD of the capsule formulation (polymorph A) at 600 mg once daily (QD) [2] [3]. Subsequent development introduced a tablet formulation to improve physicochemical properties and patient convenience. A dedicated phase I trial of the tablet-A formulation demonstrated a favorable safety profile and, based on PK data showing higher exposure, established its RP2D as 400 mg QD [2]. A more thermodynamically stable tablet-E (polymorph E) was also developed, with a phase I study determining its RP2D to be 600 mg QD; drug exposure with this formulation was similar to the 400 mg tablet-A and 600 mg capsule-A formulations [4].

The following table summarizes the key findings from these core monotherapy dose-escalation studies:

Formulation Study Focus Recommended Dose (RP2D/MTD) Key Efficacy Findings (ORR) Most Common Treatment-Related AEs (Any Grade)
Capsule [3] Monotherapy in advanced solid tumors 600 mg QD 1 Partial Response (PR) in a patient with NSCLC [3] (Information not detailed in provided results)
Tablet-A [2] Monotherapy in advanced solid tumors 400 mg QD (based on PK) 2 PRs in 18 evaluable patients (11.1%) [2] Diarrhea (40.9%), Fatigue (40.9%), Decreased appetite (22.7%), Hyperglycemia (22.7%) [2]
Tablet-E (Polymorph E) [4] Monotherapy in solid tumors or lymphoma 600 mg QD 5 patients (28%) with Stable Disease (SD) as best response [4] Decreased appetite (22%), Dry skin (22%), Nausea (22%), Vomiting (22%) [4]

The following diagram illustrates the strategic pathway and key decision points in the clinical development and dose escalation of this compound:

pilaralisib_development start This compound Discovery Pan-class I PI3K Inhibitor form_goal Formulation Goal: Improve Stability & Exposure start->form_goal capsule Capsule Formulation (Polymorph A) form_goal->capsule tabletA Tablet Formulation (Polymorph A) form_goal->tabletA tabletE Tablet Formulation (Polymorph E) form_goal->tabletE mtd_cap MTD: 600 mg QD capsule->mtd_cap rp2d_tabA RP2D: 400 mg QD (Higher exposure vs. capsule) tabletA->rp2d_tabA rp2d_tabE RP2D: 600 mg QD (Similar exposure to 400mg Tablet-A) tabletE->rp2d_tabE

Combination Therapy and Safety

This compound has also been evaluated in combination with standard chemotherapies and targeted agents. A phase I study combining this compound (both capsule and tablet formulations) with paclitaxel and carboplatin determined the MTD for the tablet to be 200 mg QD [1] [5]. This combination showed a favorable safety profile, but did not enhance the antitumor activity of the chemotherapy backbone [1]. In a phase I/II study in HER2-positive metastatic breast cancer, the MTD of this compound was 400 mg QD when combined with trastuzumab, or with trastuzumab plus paclitaxel [6].

The safety profile of this compound is consistent with the on-target toxicities of PI3K inhibition. The most frequent adverse events across studies are summarized below:

Trial / Combination Most Frequent treatment-Related AEs (Any Grade) Most Frequent Grade ≥3 AEs Common Dose-Limiting Toxicities (DLTs)
With Paclitaxel & Carboplatin [1] Neutropenia (67.2%), Thrombocytopenia (67.2%) Neutropenia, Thrombocytopenia Rash [1]
Monotherapy (Tablet-A) [2] Diarrhea (40.9%), Fatigue (40.9%) (Not specified in provided results) No DLTs reported [2]
With Trastuzumab ± Paclitaxel [6] Diarrhea, Fatigue, Rash Diarrhea, Peripheral Neuropathy, Neutropenia (in paclitaxel arm) Rash, Neutropenia [6]

Experimental Protocol: Phase I Dose-Escalation Study

This protocol outlines the design for a phase I, open-label, dose-escalation study of this compound tablets in patients with advanced solid tumors, based on the methodology from the provided research [2].

Study Objectives
  • Primary: To determine the MTD and RP2D of this compound tablets.
  • Secondary: To assess safety, tolerability, pharmacokinetics (PK), and preliminary antitumor activity.
Patient Selection
  • Inclusion Criteria:
    • Aged ≥18 years.
    • Histologically confirmed metastatic or unresectable solid tumor, refractory to standard therapy.
    • ECOG performance status of 0–2.
    • Adequate bone marrow, renal, and hepatic function.
    • Fasting plasma glucose <160 mg/dL and HbA1c <8%.
  • Exclusion Criteria:
    • Prior treatment with any PI3K inhibitor.
    • Uncontrolled medical conditions, including active infections or significant cardiac disease.
Study Design and Dosing
  • Overall Design: Multicenter, open-label, single-arm study.
  • Dose Escalation: A standard "3 + 3" design is employed.
    • Predefined dose levels: 100 mg, 200 mg, 400 mg, 600 mg QD.
    • Each cycle is 28 days of continuous this compound dosing.
  • DLT Evaluation Period: The first cycle (28 days) for each patient.
  • MTD Definition: The highest dose level at which fewer than 33% of patients experience a DLT.
Assessments and Endpoints
  • Safety: AEs graded per NCI CTCAE v3.0, physical examinations, vital signs, and laboratory tests (hematology, clinical chemistry).
  • Efficacy: Tumor assessments via CT/MRI performed every 8 weeks and evaluated per RECIST 1.0. Key endpoints include Objective Response Rate (ORR) and Progression-Free Survival (PFS).
  • Pharmacokinetics: Intensive PK blood sampling to determine parameters like C~max~, T~max~, and AUC~0-24~ at steady-state.
  • Pharmacodynamics (Exploratory): Optional collection of tumor biopsies for analysis of pathway inhibition (e.g., pAKT, pS6).

The workflow for the dose-escalation cohort and key assessments is outlined below:

trial_workflow step1 Patient Enrollment & Screening step2 Dose Level N (3-6 Patients) step1->step2 step3 DLT Assessment (Cycle 1: 28 days) step2->step3 decision1 <1 DLT in 3 pts? step3->decision1 step4a Escalate to Next Dose Level decision1->step4a No step4b Expand Cohort to 6 Patients decision1->step4b Yes decision2 <2 DLTs in 3-6 pts? decision2->step4a No step4c MTD Reached Define RP2D decision2->step4c Yes step5 Continue Treatment & Monitoring (Safety, PK, Tumor Imaging) step4a->step5 step4b->decision2 step4c->step5

Statistical Considerations
  • The "3 + 3" design is descriptive. The evaluable population for MTD consists of all patients who complete the first cycle or experience a DLT.
  • Efficacy analyses are primarily descriptive, summarizing ORR and PFS.

Key Conclusions for Researchers

For researchers designing clinical trials with PI3K inhibitors, the this compound development program offers several critical insights:

  • Formulation Impacts Dose: Different formulations (capsule vs. tablet) and polymorphs (A vs. E) can have significantly different bioavailability, directly impacting the MTD and RP2D. This necessitates dedicated bioequivalence or dose-finding studies for any new formulation [2] [4].
  • Combination Requires Dose Reduction: The MTD of this compound is consistently lower when combined with other agents (200 mg with chemo vs. 400-600 mg as monotherapy). This highlights the imperative for careful dose escalation in combination regimens to manage overlapping toxicities [1] [6].
  • Target Engagement ≠ Efficacy: While this compound successfully inhibited the PI3K pathway in tumor biopsies, this did not reliably translate into significant antitumor activity in later-stage patients [1] [3]. This underscores the complexity of the PI3K pathway and the need for robust predictive biomarkers beyond mere pathway inhibition.

References

Application Notes: Pilaralisib and Letrozole in Breast Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Rationale for Combination

The combination of pilaralisib and letrozole targets two key pathways in hormone-receptor-positive (HR+) breast cancer:

  • Letrozole: An aromatase inhibitor that suppresses estrogen synthesis, thereby inhibiting the estrogen-dependent growth of cancer cells [1] [2].
  • This compound: A pan-class I PI3K inhibitor that targets the p110α, β, δ, and γ isoforms of PI3K. It inhibits the PI3K/AKT/mTOR pathway, a key driver of cell growth, survival, and therapy resistance [3] [4].

Hyperactivation of the PI3K pathway is a recognized mechanism of resistance to endocrine therapy. Preclinical models suggest that combining a PI3K inhibitor with endocrine therapy can overcome this resistance and delay its onset [5].

Clinical Trial Evidence and Efficacy Data

A phase I/II dose-escalation study (NCT number not provided in search results) evaluated the efficacy of this compound or another PI3K inhibitor, voxtalisib, in combination with letrozole in patients with HR+, HER2-negative metastatic breast cancer that was refractory to a non-steroidal aromatase inhibitor [6].

The key efficacy outcomes from this trial are summarized in the table below.

Table 1: Key Efficacy Outcomes from the Phase I/II Study of this compound + Letrozole

Outcome Measure This compound + Letrozole Arm Voxtalisib + Letrozole Arm
6-Month Progression-Free Survival (PFS) Rate 17% 8%
Overall Response Rate (ORR) One partial response observed in the this compound arm [6]. Not specified
Conclusion The combination was associated with limited efficacy in this endocrine therapy-resistant population [6].
Safety and Tolerability Profile

The phase I portion of the study established the Maximum Tolerated Dose (MTD) for the combination as This compound tablets 400 mg once daily with letrozole tablets 2.5 mg once daily [6].

The combination was associated with an acceptable safety profile, with the most frequent treatment-related grade 3 or higher adverse events detailed in the table below.

Table 2: Common Grade ≥3 Treatment-Related Adverse Events (≥5% in either arm)

Adverse Event This compound + Letrozole (n=21 in Phase I) Voxtalisib + Letrozole
Increased Aspartate Aminotransferase (AST) 5% -
Rash 5% -
Increased Alanine Aminotransferase (ALT) - 11%
Rash - 9%

No pharmacokinetic interaction was found between this compound and letrozole. This compound showed a greater pharmacodynamic impact on glucose homeostasis compared to voxtalisib [6].

Experimental Protocol Outline

The following methodology is adapted from the cited phase I/II clinical trial [6].

Study Design
  • Type: Phase I/II dose-escalation study.
  • Phase I Objective: Determine the Maximum Tolerated Dose (MTD) using a standard 3 + 3 design.
  • Phase II Objective: Evaluate efficacy at the MTD.
Patient Population
  • Key Inclusion Criteria:
    • Postmenopausal women with HR+, HER2-negative metastatic breast cancer.
    • Disease refractory to a non-steroidal aromatase inhibitor.
  • Key Exclusion Criteria:
    • Prior treatment with mTOR or PI3K inhibitors.
Dosing and Administration
  • Letrozole: 2.5 mg, orally, once daily continuously.
  • This compound: 400 mg (MTD), orally, once daily continuously.
  • Treatment Cycle: 28-day cycles.
Endpoint Assessment
  • Primary Endpoints:
    • Phase I: MTD and recommended Phase II dose.
    • Phase II: Progression-Free Survival (PFS) rate at 6 months.
  • Secondary Endpoints:
    • Objective Response Rate (ORR), Overall Survival (OS), safety, and pharmacokinetics.
  • Assessment Schedule:
    • Tumor Imaging: CT or MRI performed at baseline and every 8 weeks to evaluate response per RECIST criteria.
    • Safety Monitoring: Adverse events assessed continuously and graded according to CTCAE criteria.
    • Pharmacokinetic Sampling: Serial blood samples collected at cycle 1 day 1 and cycle 2 day 1 to analyze drug exposure and interactions.

Pathway and Workflow Diagrams

The following diagrams illustrate the mechanistic rationale and clinical trial workflow for the combination therapy.

G Letrozole Letrozole Estrogen Estrogen Letrozole->Estrogen Inhibits Synthesis This compound This compound PI3K PI3K This compound->PI3K Inhibits CellGrowth CellGrowth Estrogen->CellGrowth AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CellGrowth TherapyResistance TherapyResistance mTOR->TherapyResistance

G PatientPopulation Postmenopausal Women HR+/HER2- MBC AI Refractory PhaseI Phase I: Dose Escalation 3+3 Design PatientPopulation->PhaseI MTD MTD Established: This compound 400mg QD + Letrozole 2.5mg QD PhaseI->MTD PhaseII Phase II: Efficacy Expansion n=51 MTD->PhaseII Endpoints Primary Endpoint: 6-Month PFS Rate Secondary Endpoints: ORR, OS, Safety, PK PhaseII->Endpoints

Research Context and Future Directions

The limited efficacy observed with this compound plus letrozole highlights the challenge of overcoming endocrine resistance with broad-spectrum PI3K inhibition. Subsequent research has shifted towards more selective agents.

  • Isoform-Selective Inhibitors: Drugs like the p110α-selective inhibitor alpelisib have shown greater success. The SOLAR-1 trial demonstrated that alpelisib + fulvestrant nearly doubled PFS in PIK3CA-mutated, HR+/HER2- advanced breast cancer, leading to its FDA approval [5].
  • Novel Combinations and Improved Toxicity Profiles: Next-generation PI3K inhibitors like inavolisib are being designed for better efficacy and tolerability. Recent data from the INAVO120 trial showed that inavolisib + palbociclib + fulvestrant significantly improved overall survival and delayed time to chemotherapy in the first-line setting for PIK3CA-mutated advanced breast cancer [7] [8].

References

Pilaralisib-Mediated Inhibition of EV71 Replication: An Application Note

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Enterovirus 71 (EV71) is a major pathogen responsible for hand, foot, and mouth disease (HFMD), particularly in children, and can lead to severe neurological complications [1]. The PI3K/Akt signaling pathway is a crucial cellular pathway that viruses often exploit to facilitate their own replication [1] [2]. This application note summarizes a study demonstrating that Pilaralisib (XL147), a pan-class I PI3K inhibitor, suppresses EV71 replication by targeting this host pathway, presenting a potential antiviral strategy [1].


Summary of Quantitative Findings

The table below summarizes the key quantitative data from the study on this compound's effect on EV71.

Parameter Result / Value Context / Details
Antiviral Efficacy (In Vivo) 50-80% reduction in mortality Observed in EV71-infected mouse models treated with this compound [1] [3].
Cytotoxicity (CC₅₀) 14,828 nM The concentration that caused cytotoxicity in 50% of cells, indicating a suboptimal cellular safety profile [1] [2].
In Vitro Treatment 0.006 µM to 20 µM Serial five-fold dilutions of this compound used for treatment in plaque assays [1] [2].
Virus Infection (MOI) 0.1 Multiplicity of Infection (MOI) used for in vitro infection of RD cells [1] [2].

Detailed Experimental Protocols

Protocol 1: Plaque Assay for Antiviral Activity Assessment

This protocol is used to quantify infectious virus particles and assess the inhibitory effect of this compound on EV71 replication in vitro [1] [2].

1. Cell Seeding

  • Plate Vero cells at a density of 1 × 10⁶ cells/well in 6-well plates.
  • Culture the cells in high-glucose Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
  • Incubate at 37°C with 5% CO₂ for approximately 20 hours, or until the cell monolayer reaches 80% confluence.

2. Virus Infection and Drug Treatment

  • Infect RD cells with the EV71 strain (e.g., GenBank accession no. JN230523.1) at an MOI of 0.1 in a medium for 2 hours at 37°C.
  • Remove the virus-containing supernatant.
  • Add serial five-fold dilutions of This compound (0.006 µM, 0.032 µM, 0.16 µM, 0.8 µM, 4 µM, and 20 µM) to the wells.
  • Incubate the cells for an additional 48 hours at 37°C.

3. Virus Harvest and Titration

  • Harvest the virus by subjecting the infected RD cells to three freeze/thaw cycles.
  • Prepare a dilution of the virus stock (e.g., 1:10⁵).
  • Add the diluted virus to fresh, confluent monolayers of Vero cells in 6-well plates and adsorb for 2 hours.
  • Overlay the cells with DMEM containing 0.8% low melting-point agarose and 2% FBS.
  • Incubate for 72 hours to allow plaque formation.

4. Plaque Visualization and Counting

  • Fix the cells with 4% formalin for 4 hours at room temperature.
  • Stain with 0.5% crystal violet for 30 minutes.
  • Count the plaques to determine the viral titer and calculate the percentage of inhibition.
Protocol 2: Western Blot Analysis of Pathway Inhibition

This protocol is used to confirm the inhibition of the PI3K/Akt pathway by analyzing the phosphorylation status of AKT and the expression of viral protein VP1 [1] [2].

1. Protein Extraction and Denaturation

  • Lyse cells using a Western blot lysis buffer supplemented with a phosphatase inhibitor cocktail.
  • Denature the extracted proteins.

2. Gel Electrophoresis and Transfer

  • Separate the denatured proteins using a Bio-Rad electrophoresis system.
  • Transfer the proteins onto a nitrocellulose (NC) membrane.

3. Antibody Incubation and Detection

  • Block the NC membrane with 5% milk.
  • Incubate the membrane overnight at 4°C with the following primary antibodies (recommended dilution 1:1000):
    • Anti-phospho-AKT (to detect the active, phosphorylated form)
    • Anti-total AKT (loading control for AKT protein)
    • Anti-total VP1 (to detect viral protein levels)
  • Incubate the membrane with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (recommended dilution 1:5000) for 2 hours at 25°C.
  • Visualize the protein bands using a chemiluminescent substrate.

The experimental workflow for these protocols is summarized in the diagram below.

Start Start Experiment CellPrep Cell Preparation Plate Vero/RD cells Incubate to 80% confluence Start->CellPrep Infection Virus Infection Infect with EV71 at MOI=0.1 Incubate for 2h CellPrep->Infection DrugTreat Drug Treatment Add this compound (0.006µM - 20µM) Incubate for 48h Infection->DrugTreat Analysis Analysis DrugTreat->Analysis PlaqueAssay Plaque Assay Analysis->PlaqueAssay Quantify viral titer WesternBlot Western Blot Analysis->WesternBlot Confirm pathway inhibition VirusHarvest Virus Harvest Three freeze/thaw cycles PlaqueAssay->VirusHarvest PlaqueTitration Virus Titration & Plaque Visualization Fix with formalin, stain with crystal violet VirusHarvest->PlaqueTitration ProteinWork Protein Workflow Lysis, Denaturation, Gel Electrophoresis, Transfer WesternBlot->ProteinWork AntibodyDetect Antibody Detection p-AKT, total AKT, VP1 ProteinWork->AntibodyDetect

Mechanism of Action and Research Context

The diagram below illustrates the proposed mechanism by which this compound inhibits EV71 replication.

EV71 EV71 Infection PI3K_Act Activates Host PI3K/AKT Pathway EV71->PI3K_Act ViralRepl Facilitates Viral Replication PI3K_Act->ViralRepl ReplInhib Inhibits EV71 Replication ViralRepl->ReplInhib Blocked This compound This compound (PI3K Inhibitor) PI3K_Inhib Inhibits PI3K/AKT Signaling This compound->PI3K_Inhib PI3K_Inhib->ReplInhib Leads to

  • Targeting Host Machinery: The strategy of targeting a host pathway like PI3K/AKT is particularly valuable for viruses with high mutation rates, as it may present a higher barrier to the development of resistance compared to direct-acting antivirals [1].
  • Clinical Safety Profile (from Oncology Trials): this compound was investigated in clinical trials for advanced solid tumors. As a monotherapy, it demonstrated a manageable safety profile. The most common treatment-related adverse events included diarrhea, fatigue, decreased appetite, and hyperglycemia [4] [5]. However, its efficacy in oncology was found to be modest [6] [4].
  • Considerations for Antiviral Development: The key challenge for repurposing this compound as an antiviral is its low cellular safety profile (CC₅₀ = 14,828 nM), which indicates potential cytotoxicity at higher concentrations [1]. This underscores the need to identify more specific PI3K inhibitors with a better safety window for treating viral infections.

Conclusion for Researchers

This compound represents a compelling proof-of-concept that targeting the host PI3K/AKT pathway can effectively suppress EV71 replication. The provided protocols can be utilized to screen and evaluate next-generation PI3K inhibitors. Future work should focus on optimizing the therapeutic window by finding inhibitors that achieve potent antiviral activity at concentrations well below the cytotoxic threshold.


References

Pilaralisib PI3K/AKT pathway inhibition experimental method

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary of Pilaralisib Studies

Study Area Model / Population Dosing & Formulation Key Efficacy Findings Safety & Tolerability Findings
Antiviral Research [1] [2] EV71-infected mice (preclinical) Not specified (animal model) • Reduced EV71-induced mortality by 50-80% in animal models [2]. Low cellular safety profile in vitro (CC50 = 14,828 nM) [1] [2].

| Oncology Clinical Trials [3] [4] [5] | Patients with advanced solid tumors | • Capsules: 100-600 mg QD • Tablets: 200-400 mg QD [3] [4] [5] | • Phase II in endometrial cancer: Objective Response Rate (ORR) of 6% (2 CRs, 2 PRs) [5]. • Phase I (tablet): ORR of 11.1% (2 PRs in 18 patients) [4]. | • Most common AEs (tablet): Diarrhea (40.9%), fatigue (40.9%), decreased appetite (22.7%), hyperglycemia (22.7%) [4]. • Most common AEs (combo with chemo): Neutropenia (67.2%), thrombocytopenia (67.2%) [3]. |


Experimental Protocols for PI3K/AKT Pathway Inhibition

The following protocols are adapted from methodologies used in recent research to evaluate the antiviral effects of this compound against Enterovirus 71 (EV71) [1] [2].

In Vitro Assessment of Antiviral Efficacy via Plaque Assay

This protocol measures the reduction in infectious virus particles produced in the presence of this compound.

  • Objective: To determine the effect of this compound on EV71 replication in cell culture.
  • Materials:
    • Cell Lines: Vero (African green monkey kidney) cells or RD (human rhabdomyosarcoma) cells.
    • Virus: EV71 strain (e.g., GenBank JN230523.1).
    • Compound: this compound (XL147), reconstituted in DMSO.
    • Culture Medium: High-glucose DMEM, supplemented with 10% FBS and 1% penicillin/streptomycin.
  • Method:
    • Cell Seeding: Plate Vero or RD cells in 6-well plates at a density of 1x10⁶ cells/well and incubate for 20 hours until ~80% confluent.
    • Virus Infection: Infect cells with EV71 at a Multiplicity of Infection (MOI) of 0.1 for 2 hours at 37°C.
    • Compound Treatment: After infection, remove the virus inoculum and add fresh medium containing serial dilutions of this compound (e.g., 0.006 µM to 20 µM). Include a DMSO-only control.
    • Incubation: Incubate cells for 48 hours at 37°C.
    • Virus Harvest: Subject the cells to three freeze-thaw cycles to release the virus. Clarify the supernatant by centrifugation to create a virus stock.
    • Plaque Assay:
      • Seed fresh Vero cells in 6-well plates and allow to form a monolayer.
      • Inoculate with diluted virus stock (e.g., 1:10⁵ dilution of the harvested stock) for 2 hours.
      • Replace the medium with DMEM containing 0.8% low melting-point agarose and 2% FBS (overlay medium).
      • Incubate for 72 hours.
      • Fix cells with 4% formalin and stain with 0.5% crystal violet.
    • Data Analysis: Count the visible plaques. The reduction in plaque count in treated groups compared to the control is used to calculate the percentage inhibition of viral replication and the half-maximal effective concentration (EC50).
Analysis of Pathway Inhibition by Western Blot

This protocol confirms the inhibition of the PI3K/AKT pathway by assessing the phosphorylation status of its key component, AKT.

  • Objective: To verify that this compound treatment inhibits the phosphorylation of AKT in virus-infected cells.
  • Materials:
    • Antibodies: Anti-phospho-AKT (Ser473), anti-total AKT, anti-VP1 (viral protein), anti-β-actin or anti-GAPDH (loading controls).
    • Lysis Buffer: Western blot lysis buffer supplemented with a phosphatase inhibitor cocktail.
  • Method:
    • Cell Treatment and Lysis: Treat virus-infected cells with this compound at the desired concentrations. After incubation, lyse the cells to extract total protein.
    • Protein Separation and Transfer: Separate denatured proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
    • Antibody Incubation:
      • Blocking: Block the membrane with 5% non-fat milk.
      • Primary Antibody: Incubate overnight at 4°C with primary antibodies (diluted 1:1000).
      • Secondary Antibody: Incubate for 2 hours at room temperature with HRP-conjugated secondary antibodies (diluted 1:5000).
    • Detection: Visualize protein bands using a chemiluminescent substrate. A reduction in the intensity of the p-AKT band in treated samples, without a change in total AKT, indicates successful pathway inhibition. Viral VP1 protein levels can be assessed in parallel to correlate pathway inhibition with reduced viral replication.

The experimental workflow for these protocols can be visualized as follows:

cluster_in_vitro In Vitro Plaque Assay cluster_wb Western Blot Analysis start Experimental Workflow plaque1 Seed & Culture Cells start->plaque1 wb1 Treat & Lyse Cells start->wb1 plaque2 Infect with EV71 Virus plaque1->plaque2 plaque3 Treat with this compound plaque2->plaque3 plaque4 Harvest Virus (Freeze-Thaw Cycles) plaque3->plaque4 plaque5 Titrate via Plaque Assay plaque4->plaque5 plaque6 Quantify Viral Titer (Calculate EC₅₀) plaque5->plaque6 wb2 Separate Proteins (SDS-PAGE) wb1->wb2 wb3 Transfer to Membrane wb2->wb3 wb4 Incubate with Antibodies wb3->wb4 wb5 Chemiluminescent Detection wb4->wb5 wb6 Analyze p-AKT / t-AKT Ratio wb5->wb6

Clinical Trial Protocol Insights

For investigators considering clinical applications, key design elements from phase I trials are summarized below.

  • Dosing and Formulation: Clinical trials have used both capsule and tablet formulations. The recommended phase II dose for the tablet formulation was established as 400 mg taken orally once daily due to its favorable pharmacokinetic profile [4].
  • Combination Therapy: this compound has been combined with other agents, such as paclitaxel and carboplatin. The Maximum Tolerated Dose (MTD) in one such combination was 200 mg QD for the tablet formulation [3].
  • Safety Monitoring: Clinical trials consistently report the need to monitor for class-specific adverse events, including rash, diarrhea, fatigue, hyperglycemia, and myelosuppression (when combined with chemotherapy) [3] [4] [6].

The PI3K/AKT Signaling Pathway and this compound's Role

The PI3K/AKT pathway is a crucial regulator of cell survival, growth, and metabolism. This compound acts as a pan-class I PI3K inhibitor, targeting all class I isoforms (PI3Kα, β, δ, γ) [7] [8]. The diagram below illustrates the signaling cascade and the mechanism of this compound.

GF Growth Factors (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K Class I PI3K (Heterodimer) RTK->PI3K PIP2 PIP₂ PI3K->PIP2 Phosphorylates PIP3 PIP₃ PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Inactive) PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) pAKT p-AKT (Active) AKT->pAKT mTOR mTORC1/2 pAKT->mTOR Processes Cell Survival Proliferation Metabolism mTOR->Processes This compound This compound (Inhibitor) This compound->PI3K Inhibits PTEN PTEN (Inhibitor) PTEN->PIP3 Dephosphorylates

Research Application Notes

  • Antiviral vs. Oncology Research: The most promising and detailed in vitro and in vivo protocols for this compound currently relate to its investigation as an antiviral agent against enteroviruses like EV71 [1] [2]. In oncology, while clinical trial data exists, the compound's development has been largely discontinued due to modest efficacy [3] [5] [6].
  • Critical Consideration - Cytotoxicity: The low cellular safety profile (high CC50) noted in antiviral studies is a significant limitation [1] [2]. Researchers should carefully determine a compound's selectivity index (CC50/EC50) in any experimental system to ensure that observed effects are not due to general cytotoxicity.
  • Biomarker Analysis: To confirm target engagement and patient selection in a clinical context, the analysis of biomarkers such as phospho-AKT levels in tumor tissue or skin biopsies is recommended, as practiced in clinical trials [3] [6].

References

Pilaralisib maximum tolerated dose MTD determination

Author: Smolecule Technical Support Team. Date: February 2026

Pilaralisib MTD and Key Trial Findings

Formulation / Combination Recommended Dose / MTD Key Findings & Rationale
Monotherapy (Capsule) [1] [2] 600 mg once daily MTD established in initial Phase I trial (NCT00486135) in patients with advanced solid tumors.
Monotherapy (Tablet) [3] 400 mg once daily (Recommended Phase II dose) MTD not reached. Dose selected based on pharmacokinetics: 400 mg tablet provided higher plasma exposure (AUC0–24) than 600 mg capsule.
+ Paclitaxel & Carboplatin [1] 200 mg once daily (tablet) MTD defined in combination with standard chemotherapies (paclitaxel up to 175 mg/m², carboplatin AUC 6).
+ Erlotinib [4] 400 mg once daily (capsule) + Erlotinib 150 mg MTD of the combination in patients with advanced solid tumors.
+ Trastuzumab (± Paclitaxel) [5] 400 mg once daily MTD of this compound in combination with trastuzumab or trastuzumab plus paclitaxel in HER2+ metastatic breast cancer.

Experimental Protocols for MTD Determination

The clinical trials for this compound followed standardized Phase I designs to determine safety and MTD.

Trial Design and Patient Population
  • Study Type: Phase I, multicenter, open-label, dose-escalation studies [3] [1] [4].
  • Dose Escalation: Most studies used a standard "3 + 3" design [1] [5]. In this model, cohorts of three patients receive a dose of the drug. If no patient experiences a dose-limiting toxicity (DLT), the dose is escalated for the next cohort. If one patient experiences a DLT, three more patients are added to that cohort. The MTD is defined as the highest dose at which no more than one of six patients experiences a DLT during the first cycle (often 21 or 28 days) of treatment [1].
  • Patient Eligibility: Patients were adults (≥18 years) with histologically confirmed metastatic or unresectable solid tumors that were refractory to standard therapy or for which no effective therapy existed. They were required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 and adequate bone marrow and organ function [3] [1].
Safety and Toxicity Monitoring
  • Primary Endpoints: MTD and safety profile [3] [1].
  • Adverse Event (AE) Assessment: AEs were continuously monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE), version 3.0 [3] [1].
  • Definition of DLT: Toxicities occurring during the first cycle of treatment that were considered related to the study drug. Specific DLTs included [3]:
    • Hematological toxicities (e.g., prolonged grade 4 neutropenia, febrile neutropenia).
    • Non-hematological toxicities ≥ grade 3 (with exceptions for manageable conditions like nausea/vomiting).
  • Dose Modification: DLTs determined the dose escalation schedule and the final MTD declaration.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments
  • PK Sampling: Blood samples were collected at predefined time points after drug administration to measure plasma concentrations of this compound. Key parameters calculated included the maximum plasma concentration (C~max~), time to C~max~ (T~max~), and area under the plasma concentration-time curve (AUC) [3].
  • PD Analyses: Some studies included biomarker analyses in tumor tissue biopsies or plasma samples to assess target engagement and pathway modulation (e.g., inhibition of phosphorylated AKT) [1].

The following diagram illustrates the workflow for determining the maximum tolerated dose (MTD) in these Phase I trials:

Start Start Phase I Trial Cohort Enroll Cohort of 3 Patients Start->Cohort Administer Administer Drug Dose Cohort->Administer Monitor Monitor for Dose-Limiting Toxicities (DLTs) Administer->Monitor DLT_Check How many DLTs in Cycle 1? Monitor->DLT_Check Escalate Escalate Dose for Next Cohort DLT_Check->Escalate 0 DLTs Expand Expand Cohort to 6 Patients DLT_Check->Expand 1 DLT MTD_Found Previous Dose is Established as MTD DLT_Check->MTD_Found ≥ 2 DLTs Escalate->Cohort Expand->Administer

Insights into Dose Determination Rationale

The different MTDs for this compound formulations highlight key principles in oncology drug development.

  • Formulation Bioavailability: The 400 mg tablet was established as the recommended Phase II dose despite the 600 mg capsule being the MTD. This decision was driven by pharmacokinetic data showing that the 400 mg tablet yielded a higher steady-state plasma exposure (mean AUC~0-24~ of 2,820,000 ng × h/mL) than the 600 mg capsule (mean AUC~0-24~ of 1,930,000 ng × h/mL) [3]. This demonstrates that optimal dosing is based on effective biological exposure, not just the maximum tolerable amount.

  • Combination Therapy Tolerance: The MTD of this compound is lower when combined with other agents due to overlapping toxicities. For instance, with paclitaxel and carboplatin, the MTD for the tablet was 200 mg once daily [1]. The most common treatment-related AEs for this compound monotherapy (diarrhea, fatigue, hyperglycemia, rash [3] [4]) can be exacerbated by the side effects of chemotherapy (neutropenia, thrombocytopenia [1]) or other targeted agents.

The following diagram illustrates this key pharmacokinetic rationale for selecting the recommended Phase II dose of the tablet formulation:

PK_Data PK Analysis Reveals: 400 mg Tablet provides higher systemic exposure (AUC) than 600 mg Capsule Decision Dose Selection Decision PK_Data->Decision Rationale Rationale: Superior target engagement and efficacy potential at a safer dose Decision->Rationale Outcome Outcome: 400 mg Tablet established as Recommended Phase II Dose Rationale->Outcome

References

Pilaralisib steady-state exposure AUC measurement

Author: Smolecule Technical Support Team. Date: February 2026

Steady-State Exposure (AUC) of Pilaralisib

The following table summarizes the steady-state pharmacokinetic parameters for different formulations and doses of this compound, as established in phase I clinical trials [1] [2].

Formulation Dose Mean AUC₀–₂₄ (ng × h/mL) Study Population
Tablet 400 mg once daily 2,820,000 Patients with advanced solid tumors (N=22)
Capsule 400 mg once daily 2,653,000 Patients with advanced solid tumors (historical data)
Capsule 600 mg once daily 1,930,000 Patients with advanced solid tumors (historical data)

Key findings from these studies indicate:

  • Formulation Impact: The tablet formulation at 400 mg provided higher plasma exposure than the capsule formulation at either 400 mg or 600 mg, demonstrating improved bioavailability [1] [2].
  • Dose Proportionality: this compound plasma exposure did not increase in a dose-proportional manner across the range of 100 mg to 600 mg once daily [1].
  • Recommended Phase II Dose: Based on this pharmacokinetic data, the recommended phase II dose for this compound tablets was established as 400 mg once daily [1] [2].

Experimental Protocol for Clinical PK Assessment

The steady-state AUC data was generated within the framework of phase I, open-label, single-arm studies. Here is a detailed breakdown of the experimental methodology.

Trial Design and Objectives
  • Primary Endpoints: Maximum Tolerated Dose (MTD) and safety profile of this compound tablets.
  • Secondary/Exploratory Endpoints: Pharmacokinetics (PK), pharmacodynamics, and preliminary efficacy.
  • Study Structure: The trial used a dose-escalation design where patients with advanced solid tumors received this compound tablets orally at doses ranging from 100 mg to 600 mg, once daily, in continuous 28-day cycles [1].
Patient Eligibility Criteria (Key Inclusion/Exclusion)
  • Inclusion Criteria:
    • Aged ≥18 years.
    • Histologically confirmed metastatic or unresectable solid tumor.
    • Eastern Cooperative Oncology Group (ECOG) performance status of ≤2.
    • Adequate organ and bone marrow function.
    • Fasting plasma glucose <160 mg/dL and hemoglobin A1c <8.0% [1].
  • Exclusion Criteria:
    • Previous treatment with any PI3K inhibitor [1] [3].
Pharmacokinetic Assessment Methodology
  • Dosing and Sampling: this compound was administered orally once daily. Blood samples for PK analysis were collected at steady-state to determine the plasma concentration-time profile.
  • AUC Calculation: The area under the plasma concentration-time curve over 24 hours (AUC₀–₂₄) was calculated following administration of the tablet formulation [1].
  • Data Comparison: The exposure from the new tablet formulation was directly compared to historical data from the previous capsule formulation to determine the recommended phase II dose [1].

This compound Mechanism of Action and Signaling Pathway

This compound (SAR245408, XL147) is a selective, potent, and reversible oral inhibitor of Class I Phosphoinositide 3-kinases (PI3K) [4]. It inhibits the p110α, δ, and γ isoforms with IC₅₀ values of 39 nM, 36 nM, and 23 nM, respectively, while being less potent against the p110β isoform [4]. The PI3K/AKT/mTOR pathway is a critical signaling cascade frequently dysregulated in human cancers, driving cell survival, growth, and proliferation [5].

The diagram below illustrates the signaling pathway and this compound's mechanism of action.

g This compound Inhibits the PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (Heterodimer p85/p110) RTK->PI3K Activates PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3 Conversion PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellProcesses Cell Growth Survival Proliferation mTORC1->CellProcesses Promotes This compound This compound This compound->PI3K Inhibits PTEN Tumor Suppressor PTEN PTEN->PIP3 Dephosphorylates (Inhibits)

Research Applications and Notes

  • Combination Therapy: A separate phase I trial investigated this compound (both capsule and tablet forms) in combination with paclitaxel and carboplatin. The MTD for the tablet in this regimen was lower, established at 200 mg once daily. Pharmacokinetic data showed no drug-drug interaction, indicating this compound PK was not altered by the chemotherapeutic agents [3].
  • Safety Profile: The most common treatment-related adverse events associated with this compound tablets were diarrhea (40.9%), fatigue (40.9%), decreased appetite (22.7%), and hyperglycemia (22.7%) [1]. These are consistent with the known toxicity profile of PI3K inhibitors.

References

Pilaralisib Pharmacodynamic Biomarker Analysis: Application Note

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Pilaralisib (SAR245408) is an orally available, reversible, and highly selective pan-class I phosphoinositide 3-kinase (PI3K) inhibitor [1] [2]. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, survival, and metabolism, and its hyperactivation is a common event in human tumors, promoting tumor cell growth and resistance to therapy [3] [4]. This compound has been investigated in multiple clinical trials for solid tumors and hematologic malignancies [2]. This document provides a structured overview of the pharmacodynamic (PD) biomarkers associated with this compound, based on available clinical data, to guide future research and development.

Mechanism of Action and Target Engagement Biomarkers

This compound inhibits all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), preventing the formation of the lipid secondary messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition disrupts the downstream signaling cascade, including the activation of AKT and mTOR, which is crucial for cell proliferation and survival [3] [5].

Direct target engagement can be inferred from the on-target toxicities observed in clinical trials. The most common treatment-related adverse events include diarrhea, fatigue, hyperglycemia, and decreased appetite [1]. Hyperglycemia, in particular, is a classic on-target effect of PI3K inhibition, as insulin signaling relies heavily on the PI3K-AKT pathway [5].

Analysis of Pharmacodynamic Biomarkers in Clinical Trials

The following table summarizes the key pharmacodynamic findings from clinical trials of this compound, which combined direct measurements of pathway inhibition with observed biological effects and clinical efficacy.

Table 1: Summary of Pharmacodynamic and Efficacy Findings from this compound Clinical Trials

Study Description Key Pharmacodynamic (PD) Findings Efficacy Outcomes Citation

| Monotherapy (Tablet formulation) in advanced solid tumors (N=22) | • Plasma Exposure: Steady-state exposure was higher with 400 mg tablets vs. 400/600 mg capsules. • Glucose Homeostasis: No significant impact on C-peptide or glucose levels in a limited sample set. | • ORR: 11.1% (2/18 evaluable patients had Partial Response). • DCR: 44.4% (PR + Stable Disease). | [1] | | Combination Therapy with paclitaxel and carboplatin in advanced solid tumors (N=58) | • Pathway Inhibition: Serial tumor biopsies from 2 patients showed 67-76% reduction in pAKT, 64-69% reduction in p4EBP1, and 70-73% reduction in pERK. • Biological Effect: Modest reductions in proliferation and induction of apoptosis. | • ORR: 13.5% (7/52 evaluable patients had PR). • No enhanced antitumor activity compared to chemotherapy alone. | [6] | | Monotherapy in advanced or recurrent endometrial carcinoma | • Evidence of PI3K pathway inhibition was achieved. | • ORR: 6%. • 6-month PFS rate: 12%. | [5] |

Detailed Experimental Protocols for Biomarker Analysis

Based on the methodologies cited in clinical trials, here are detailed protocols for key pharmacodynamic analyses.

Protocol for Phospho-Protein Analysis in Tumor Biopsies

This protocol is adapted from the phase I combination study of this compound with paclitaxel and carboplatin [6].

  • 1. Sample Collection: Obtain pre-treatment and on-treatment tumor biopsies (e.g., post-cycle 1). Snap-freeze tissue immediately in liquid nitrogen or preserve in formalin-fixed paraffin-embedding (FFPE).
  • 2. Protein Extraction (for frozen tissue):
    • Homogenize tissue in a suitable lysis buffer (e.g., RIPA buffer) containing phosphatase and protease inhibitors.
    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
    • Collect the supernatant and quantify protein concentration using a standard assay (e.g., BCA assay).
  • 3. Immunoblotting or Immunohistochemistry (IHC):
    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Alternatively, section FFPE tissue for IHC staining.
    • Probe with primary antibodies against key phosphorylated targets in the PI3K pathway:
      • Phospho-AKT (Ser473)
      • Phospho-4E-BP1 (Thr37/46)
      • Phospho-ERK (Thr202/Tyr204) to assess MAPK pathway crosstalk.
    • Use corresponding total protein antibodies (e.g., total AKT) to confirm specific phosphorylation changes.
  • 4. Quantification and Analysis:
    • For immunoblots, use densitometry software to calculate the ratio of phospho-protein to total protein.
    • For IHC, use a semi-quantitative scoring system (e.g., H-score) that considers staining intensity and the percentage of positive tumor cells.
    • Report the percentage change from pre- to on-treatment samples.
Protocol for Assessing Metabolic Biomarkers

Hyperglycemia is a clinically relevant, on-target PD biomarker for PI3K inhibitors [1] [5].

  • 1. Sample Collection: Collect patient plasma or serum after an appropriate fasting period (e.g., overnight fast) at baseline and at specified intervals during treatment.
  • 2. Analytical Assay:
    • Measure fasting plasma glucose using standard clinical chemistry analyzers.
    • Measure C-peptide levels by immunoassay to assess insulin secretion.
  • 3. Data Interpretation: Monitor for the emergence of hyperglycemia as evidence of on-target drug activity. Correlate glucose and C-peptide levels with drug pharmacokinetics to understand the temporal relationship.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the mechanism of action of this compound, highlighting key nodes that can serve as pharmacodynamic biomarkers.

G cluster_downstream Downstream Signaling & Biomarkers RTK Receptor Tyrosine Kinases (RTK) P85 p85 Regulatory Subunit RTK->P85  Activation GPCR G-Protein Coupled Receptors (GPCR) P110 p110 Catalytic Subunit (Isoforms α,β,δ) GPCR->P110  Activation This compound This compound (Pan-Class I PI3K Inhibitor) This compound->P110  Inhibits MetabolicEffects Metabolic Effects (Glucose Homeostasis) This compound->MetabolicEffects  Alters P85->P110 Heterodimer PIP2 PIP2 P110->PIP2  Phosphorylates PIP3 PIP3 PIP2->PIP3  Conversion PDK1 PDK1 PIP3->PDK1  Activates AKT AKT PDK1->AKT  Activates pAKT p-AKT (S473) ↓ Biomarker AKT->pAKT  Phosphorylation mTORC1 mTORC1 pAKT->mTORC1  Activates pAKT->MetabolicEffects  Regulates p4EBP1 p-4E-BP1 ↓ Biomarker mTORC1->p4EBP1  Phosphorylates CellProcesses Cell Growth Proliferation Survival p4EBP1->CellProcesses  Promotes

Diagram 1: PI3K/AKT/mTOR Pathway and this compound Mechanism. This diagram shows how extracellular signals activate PI3K, leading to downstream signaling that promotes tumorigenesis. This compound inhibits the p110 catalytic subunit of PI3K, preventing the activation of key downstream nodes like p-AKT and p-4EBP1, which serve as direct pharmacodynamic biomarkers. Inhibition also leads to observable metabolic effects.

Conclusion and Future Directions

Available data demonstrates that this compound effectively inhibits the PI3K pathway in humans, as evidenced by reduction of phosphorylated AKT and 4E-BP1 in tumor tissue and the occurrence of on-target adverse events like hyperglycemia [1] [6]. However, the modest clinical efficacy observed in trials, both as a single agent and in combination with chemotherapy, suggests that targeting the PI3K pathway alone may be insufficient for robust antitumor activity in unselected populations [6] [5].

Future research should focus on:

  • Biomarker-Driven Patient Selection: Identifying predictive biomarkers, such as specific PIK3CA mutations or other pathway alterations, to enrich for patient populations more likely to respond.
  • Rational Combination Therapies: Exploring combinations with other targeted agents (e.g., MEK inhibitors) or immunotherapies to overcome compensatory mechanisms and resistance.
  • Advanced Biomarker Technologies: Utilizing techniques like droplet digital PCR (ddPCR) and next-generation sequencing from plasma and tissue to dynamically monitor molecular responses and resistance mechanisms [1] [4].

References

Clinical Application Notes: Pilaralisib in Solid Tumors

Author: Smolecule Technical Support Team. Date: February 2026

Pilaralisib (SAR245408) is an oral, reversible, and highly selective pan-class I phosphoinositide 3-kinase (PI3K) inhibitor [1]. It inhibits all class I PI3K isoforms (PI3Kα, β, δ, γ) [2]. The PI3K pathway is a crucial intracellular signaling axis that regulates cell growth, survival, and metabolism, and is frequently dysregulated in cancer [3] [4].

Formulations and Recommended Phase II Doses

Clinical trials investigated different formulations of this compound. The table below summarizes the key formulations and established doses [5] [6] [1].

Table 1: this compound Formulations and Recommended Phase II Doses

Formulation Recommended Phase II Dose (RP2D) Key Characteristics & Findings
Capsule (Polymorph A) 600 mg once daily Maximum Tolerated Dose (MTD) established in initial phase I trials [5].
Tablet (Polymorph A) 400 mg once daily Provided higher systemic exposure; RP2D based on pharmacokinetic data matching exposure of 600 mg capsule [5].
Tablet (Polymorph E) 600 mg once daily A more thermodynamically stable form; exposure was similar to 400 mg Tablet-A and 600 mg Capsule-A [6].
Clinical Efficacy and Safety Profile

This compound was evaluated as a monotherapy and in combination with standard chemotherapy. The overall efficacy in solid tumors was modest.

Table 2: Summary of Efficacy from Key Clinical Trials in Solid Tumors

Study Population Regimen Best Overall Response (RECIST) Progression-Free Survival (Median)

| Advanced Solid Tumors (N=22) [5] | this compound Tablet (100-600 mg QD) | PR: 11.1% (2/18) SD: 33.3% (6/18) PD: 55.6% (10/18) | 1.9 months | | Advanced Solid Tumors (N=58) [7] | this compound + Paclitaxel/Carboplatin | PR: 13.5% (7/52) SD: 48.1% (25/52) | 3.2 months | | Advanced/Recurrent Endometrial Carcinoma (N=67) [1] | this compound (600 mg Capsule or 400 mg Tablet QD) | ORR: 6% (4/67) (2 CRs, 2 PRs) | Not specified |

  • Safety Profile: The most common treatment-related adverse events (AEs) across studies were consistent with the known class effects of PI3K inhibitors [5] [7]. These included:
    • Gastrointestinal toxicities: Diarrhea, nausea, vomiting.
    • Metabolic effects: Hyperglycemia.
    • General disorders: Fatigue, decreased appetite.
    • Dermatological effects: Rash.
  • Combination Therapy: The addition of this compound to paclitaxel and carboplatin did not appear to enhance antitumor activity beyond what would be expected from chemotherapy alone, and this combination is no longer being investigated in solid tumors [7].

Detailed Experimental Protocols

Phase I Monotherapy Trial Design

This protocol outlines the design used to establish the safety and recommended phase II dose of this compound tablets [5].

  • Objective: Primary endpoints were to determine the Maximum Tolerated Dose (MTD) and safety profile. Secondary and exploratory endpoints included pharmacokinetics, pharmacodynamics, and efficacy [5].
  • Patient Population: Adults (≥18 years) with histologically confirmed metastatic or unresectable solid tumors. ECOG performance status ≤2. Excluded patients previously treated with a PI3K inhibitor [5].
  • Study Design:
    • Dosing: Oral this compound tablets once daily at doses ranging from 100 mg to 600 mg in continuous 28-day cycles.
    • Dose-Limiting Toxicity (DLT) Evaluation Window: The first 28-day cycle.
    • Tumor Assessment: Tumor response was evaluated using RECIST 1.0 criteria [5].
  • Key Assessments:
    • Safety: Continuous monitoring of adverse events, graded according to NCI CTCAE v3.0.
    • Pharmacokinetics (PK): Serial blood sampling to determine peak plasma concentration (C~max~) and area under the curve (AUC).
    • Efficacy: Tumor imaging performed at baseline and at regular intervals thereafter, with responses confirmed by repeat assessment no less than 4 weeks later [5] [8].
RECIST 1.0 Response Evaluation Criteria

The Response Evaluation Criteria in Solid Tumors (RECIST) is a standardized system to define tumor response in clinical trials. Below are the core definitions for RECIST 1.0 [8].

Table 3: RECIST 1.0 Response Criteria Definitions

Response Category Definition for Target Lesions Definition for Non-Target Lesions
Complete Response (CR) Disappearance of all target lesions. Disappearance of all non-target lesions and normalization of tumor marker levels.
Partial Response (PR) ≥30% decrease in the sum of the longest diameters (LD) of target lesions, taking baseline sum LD as reference. Persistence of one or more non-target lesion(s) or maintained elevation of tumor markers.
Stable Disease (SD) Neither sufficient shrinkage to qualify as PR nor sufficient increase to qualify as PD.
Progressive Disease (PD) ≥20% increase in the sum of the LD of target lesions, taking the smallest sum LD recorded since treatment started, or appearance of new lesions. Unequivocal progression of existing non-target lesions or appearance of new lesions.
  • Best Overall Response: This is determined from the start of treatment until disease progression, integrating responses in both target and non-target lesions. CR or PR must be confirmed by a repeat assessment at least 4 weeks after criteria are first met [8].
Pharmacodynamic Biomarker Analysis

This protocol describes biomarker analyses performed in clinical trials to assess the pharmacodynamic impact of this compound on its target pathway [5] [7].

  • Objective: To demonstrate evidence of PI3K pathway inhibition in patient tissue.
  • Methodology:
    • Tumor Biopsies: Paired tumor biopsies (pre-treatment and on-treatment) were collected from a subset of patients.
    • Immunohistochemistry (IHC): Tissue sections were stained using specific antibodies (e.g., anti-pAKT, anti-pS6) to detect changes in phosphorylation levels of key PI3K pathway components [7].
    • Digital Droplet PCR (ddPCR): Used to analyze formalin-fixed, paraffin-embedded (FFPE) tumor tissue for copy number alterations in a 12-gene panel (including PIK3CA, EGFR, MET) to explore potential biomarkers of response [5].
  • Outcome: In the combination study, serial tumor biopsies from two patients showed moderate inhibition of the PI3K pathway (e.g., 67-76% reduction in pAKT) and the MAPK pathway [7].

This compound Mechanism of Action and Signaling Pathway

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the mechanism of this compound.

architecture cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (Heterodimer) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Binds to PIP3 PIP3 PIP2->PIP3 Phosphorylation (PI3K Catalyzes) AKT AKT PIP3->AKT Recruits & Activates mTOR mTORC1 AKT->mTOR Activates CellGrowth Cell Growth, Survival, Proliferation mTOR->CellGrowth This compound This compound (Inhibitor) This compound->PI3K Inhibits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inhibits Pathway)

This compound is a reversible ATP-competitive inhibitor that targets the catalytic subunit of class I PI3Ks. It inhibits the conversion of PIP2 to PIP3, thereby preventing the downstream activation of AKT and mTORC1, key drivers of cellular proliferation and survival [1] [4]. This mechanism was the rationale for its investigation in cancers with frequent PI3K pathway activation, such as endometrial carcinoma [1].

Conclusion for Researchers

Clinical data indicates that this compound monotherapy, while tolerable, demonstrated only modest antitumor activity in advanced solid tumors. Its development in oncology has been discontinued. The compiled protocols for RECIST evaluation and pharmacodynamic analysis remain valuable for the clinical development of other targeted agents, particularly PI3K pathway inhibitors. Future efforts in this field are focused on developing inhibitors with greater selectivity, exploring combination strategies to overcome resistance, and identifying robust biomarkers to select patients most likely to benefit from therapy [4] [9].

References

Pilaralisib Application Notes and Protocols: Continuous 28-Day Cycle Administration in Clinical and Research Settings

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pilaralisib and Its Mechanism of Action

This compound (development codes SAR245408 and XL147) is an orally available small molecule that functions as a pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. This targeted therapeutic agent selectively inhibits the activity of PI3Kα, PI3Kβ, PI3Kδ, and VPS34 isoforms, which are frequently hyperactivated in various cancer pathways and viral infection mechanisms. The compound belongs to the chemical class of alpha amino acid amides with a molecular formula of C₂₅H₂₅ClN₆O₄S and an average molecular weight of 541.02 g/mol [1]. This compound exists in multiple polymorphic forms, with polymorph E being a more thermodynamically stable formulation developed for improved pharmaceutical properties [2].

The PI3K/AKT/mTOR signaling pathway represents a crucial intracellular regulatory mechanism that controls cell growth, survival, proliferation, and metabolism. In pathological conditions such as cancer and viral infections, this pathway is frequently hijacked to promote abnormal cell survival and replication. This compound exerts its therapeutic effects by targeting the ATP-binding domain of class I PI3K enzymes, thereby preventing the phosphorylation of phosphatidylinositol bisphosphate (PIP2) to phosphatidylinositol trisphosphate (PIP3). This inhibition disrupts downstream signaling cascades, ultimately leading to reduced cell proliferation, induction of apoptosis, and in the context of viral infections, inhibition of viral replication [3] [4].

Clinical Administration Protocol: Continuous 28-Day Cycle

Dosage and Formulation Specifications

The continuous 28-day cycle administration of this compound has been extensively studied in multiple phase I clinical trials for patients with advanced solid tumors or lymphomas. The recommended dosing protocol varies depending on the specific formulation used, with the tablet formulation demonstrating improved pharmacokinetic profiles compared to the earlier capsule formulation.

Table 1: this compound Formulation and Dosing Specifications in Continuous 28-Day Cycles

Parameter Capsule Formulation Tablet Formulation (Polymorph A) Tablet Formulation (Polymorph E)
Recommended Phase II Dose 600 mg once daily 400 mg once daily 600 mg once daily
Maximum Tolerated Dose (MTD) 600 mg once daily Not formally established 600 mg once daily
Schedule Once daily, continuous 28-day cycles Once daily, continuous 28-day cycles Once daily, continuous 28-day cycles
Key Pharmacokinetic Data Mean AUC₀–₂₄: 1,930,000 ng·h/mL at 600 mg Mean AUC₀–₂₄: 2,820,000 ng·h/mL at 400 mg Similar exposure to 400 mg tablet-A and 600 mg capsule-A

The recommended phase II dose for the tablet formulation (Polymorph A) was established at 400 mg once daily based on pharmacokinetic data demonstrating that this dose provided superior exposure compared to both the 400 mg and 600 mg capsule formulations. Notably, the mean area under the curve (AUC₀–₂₄) for the 400 mg tablet formulation was 2,820,000 ng·h/mL compared to 2,653,000 ng·h/mL and 1,930,000 ng·h/mL for the 400 mg and 600 mg capsule formulations, respectively [5]. For the more thermodynamically stable tablet formulation (Polymorph E), the recommended phase II dose was established at 600 mg once daily, with dose-limiting toxicities observed at this dose level including Grade 3 maculopapular rash and Grade 3 generalized rash with Grade 4 lipase elevation [2].

Combination Therapy Protocols

This compound has also been investigated in combination regimens with other antineoplastic agents. In a phase I study combining this compound with erlotinib, the maximum tolerated dose was established at This compound 400 mg plus erlotinib 150 mg when administered according to a continuous dosing schedule [6]. Similarly, a phase I/II study in HER2-positive metastatic breast cancer patients who had progressed on prior trastuzumab therapy determined that the MTD of this compound in combination with trastuzumab with or without paclitaxel was 400 mg once daily in both arms [7].

Safety Profile and Adverse Event Management

Common Treatment-Related Adverse Events

The safety profile of this compound has been characterized across multiple clinical trials, revealing a consistent pattern of primarily on-target adverse events. The most frequently observed treatment-related adverse events are gastrointestinal toxicities, dermatological reactions, and metabolic disturbances, which are consistent with the known class effects of PI3K inhibitors.

Table 2: Treatment-Related Adverse Events of this compound in Continuous Dosing (≥10% Incidence)

Adverse Event All Grades Incidence (%) Grade ≥3 Incidence (%) Management Recommendations
Diarrhea 40.9-66.7% Up to 14.3% Antidiarrheal medications, dose interruption/reduction
Fatigue 40.9-42.9% <5% Energy conservation, schedule management
Rash 33.3-62.9% Up to 9.5% Topical corticosteroids, antihistamines
Decreased Appetite 22.7% <5% Nutritional support, appetite stimulants
Hyperglycemia 22.7% <5% Monitoring blood glucose, antidiabetic medications
Nausea 22% <5% Antiemetics, take with food
Vomiting 22% <5% Antiemetics, take with food
Dry Skin 22% <5% Emollients, moisturizers
Peripheral Neuropathy Not specified 14.3% Dose modification, symptomatic management

The safety profile of this compound tablets was generally characterized as favorable and consistent with the known safety profile of other PI3K inhibitors in clinical development [5]. In the dose-escalation study of this compound polymorph E tablets, the most frequently occurring treatment-related adverse events were decreased appetite (22%), dry skin (22%), nausea (22%), and vomiting (22%) [2]. When combined with other agents such as erlotinib or trastuzumab, the adverse event profile remained manageable with appropriate dose modifications and supportive care measures [6] [7].

Dose-Limiting Toxicities and Management Strategies

Dose-limiting toxicities (DLTs) with this compound have been relatively infrequent in monotherapy studies. In the phase I trial of the tablet formulation (Polymorph A), no dose-limiting toxicities were reported across the dose range of 100-600 mg once daily, and the maximum tolerated dose was not formally established [5]. However, in the study of the more advanced tablet formulation (Polymorph E), two patients in the 600 mg QD cohort experienced DLTs, including one patient with Grade 3 maculopapular rash and one patient with Grade 3 generalized rash combined with Grade 4 lipase elevation [2].

For rash management, which represents one of the most common DLTs, proactive approaches including topical corticosteroids and antihistamines are recommended, with dose modification for severe cases. Hyperglycemia represents another on-target toxicity that requires regular monitoring of fasting blood glucose and hemoglobin A1c levels, with appropriate intervention using oral antidiabetic agents or insulin when necessary. Gastrointestinal toxicities such as diarrhea and nausea are generally manageable with standard supportive care measures, though dose interruptions or reductions may be necessary for persistent symptoms [5] [2].

Experimental Protocols for Antiviral Research Applications

In Vitro Antiviral Activity Assessment

Recent investigations have revealed that this compound demonstrates significant inhibitory activity against enteroviruses, particularly Enterovirus 71 (EV71), which is a major causative agent of hand, foot, and mouth disease (HFMD). The following protocol outlines the methodology for evaluating the antiviral effects of this compound in vitro:

Plaque Assay Protocol for Antiviral Activity:

  • Cell preparation: Plate Vero cells (African green monkey kidney cells) at a density of 1 × 10⁶ cells/well in 6-well plates and incubate at 37°C with 5% CO₂ for 20 hours until approximately 80% confluent [3] [4].
  • Virus infection: Infect RD (human rhabdomyosarcoma) cells with EV71 virus at a multiplicity of infection (MOI) of 0.1 in serum-free medium for 2 hours at 37°C [4].
  • Compound treatment: After removing the virus inoculum, add serial five-fold dilutions of this compound (0.006 µM, 0.032 µM, 0.16 µM, 0.8 µM, 4 µM, and 20 µM) to the wells and incubate for an additional 48 hours at 37°C [4].
  • Virus harvest: Subject the infected and treated cells to three freeze-thaw cycles to release infectious virus, then clarify by centrifugation at 3,000 × g for 10 minutes [3].
  • Plaque quantification: Prepare 10-fold serial dilutions of the virus stock and inoculate onto confluent Vero cell monolayers in 6-well plates. After 2 hours of adsorption at 37°C, remove the inoculum and overlay with DMEM containing 0.8% low melting-point agarose and 2% FBS. Incubate for 72 hours at 37°C with 5% CO₂, then fix with 4% formalin for 4 hours at 25°C and stain with 0.5% crystal violet for 30 minutes [4].
  • Plaque enumeration: Count the viral plaques and calculate the plaque reduction percentage for each this compound concentration compared to the virus-only control.
Western Blot Analysis for Pathway Inhibition

To confirm the mechanism of action and evaluate the effect of this compound on PI3K/AKT pathway signaling, the following Western blot protocol can be employed:

Western Blot Analysis Protocol:

  • Protein extraction: Lyse cells using Western blot lysis buffer supplemented with phosphatase inhibitor cocktail to preserve phosphorylation states [4].
  • Protein separation and transfer: Separate proteins by SDS-PAGE using a Bio-Rad electrophoresis system, then transfer to nitrocellulose membranes using standard transfer protocols [4].
  • Antibody incubation: Block membranes with 5% non-fat milk for 1 hour at room temperature, then incubate with primary antibodies (dilution 1:1000) overnight at 4°C. Key antibodies include: anti-phospho-AKT (Cell Signaling Technology, cat# 4060S), anti-total AKT (CST, cat# 4691S), and anti-VP1 (CST, cat# 9167) for viral protein detection [4].
  • Detection: Incubate membranes with appropriate HRP-conjugated secondary antibodies (dilution 1:5000) for 2 hours at room temperature, then visualize using enhanced chemiluminescence substrate [4].
  • Normalization: Use housekeeping proteins such as β-actin (Proteintech, cat# 60008-1) or GAPDH for normalization to ensure equal protein loading [4].

Signaling Pathway and Experimental Workflow Diagrams

G cluster_pathway PI3K/AKT Signaling Pathway and this compound Mechanism cluster_workflow Experimental Workflow for Antiviral Assessment GF Growth Factor Receptors PI3K Class I PI3K Isoforms GF->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Conversion AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival ViralReplication Viral Replication mTOR->ViralReplication This compound This compound Inhibition This compound->PI3K Inhibits CellPlate Plate Cells (Vero or RD) VirusInfect Virus Infection (EV71, MOI=0.1) CellPlate->VirusInfect DrugTreat This compound Treatment (0.006-20 µM) VirusInfect->DrugTreat Incubate Incubate (48 hours, 37°C) DrugTreat->Incubate Harvest Harvest Virus (Freeze-thaw cycles) Incubate->Harvest PlaqueAssay Plaque Assay Harvest->PlaqueAssay Analyze Analyze Results (Plaque count, Western blot) PlaqueAssay->Analyze

Diagram 1: PI3K/AKT Signaling Pathway and Experimental Workflow for this compound Antiviral Assessment. The diagram illustrates this compound's inhibition of Class I PI3K isoforms, disrupting downstream signaling that promotes cell survival and viral replication. The experimental workflow outlines key steps for evaluating this compound's antiviral effects in vitro, from cell plating and infection through data analysis.

Pharmacokinetic Profile and Pharmacodynamic Considerations

This compound demonstrates non-dose-proportional pharmacokinetics across the therapeutic dose range. In comparative studies, the tablet formulation provided higher systemic exposure than the capsule formulation at equivalent doses. Specifically, the mean AUC₀–₂₄ at steady state for the 400 mg tablet formulation was 2,820,000 ng·h/mL compared to 2,653,000 ng·h/mL and 1,930,000 ng·h/mL for the 400 mg and 600 mg capsule formulations, respectively [5]. This enhanced exposure with the tablet formulation supported the recommendation of a lower 400 mg dose for the tablet compared to the 600 mg dose for the capsule formulation in phase II studies.

The pharmacodynamic effects of this compound have been evaluated through assessment of pathway inhibition in both tumor tissue and surrogate tissues. In clinical studies, this compound treatment resulted in moderate inhibition of the PI3K pathway as evidenced by reduced phosphorylation of downstream effectors. However, interestingly, in the phase I study of the tablet formulation, no significant impact was observed on glucose homeostasis parameters including C-peptide or glucose levels in the limited sample set analyzed [5]. Similarly, no substantial effects on these parameters were observed in plasma samples from patients with lymphoma receiving 600 mg this compound capsules [5].

Conclusion and Research Applications

This compound administered in continuous 28-day cycles represents a viable therapeutic approach for targeting the PI3K/AKT pathway in both oncological and virological contexts. The recommended phase II dose of 400 mg once daily for the tablet formulation provides a favorable balance between efficacy and toxicity, with a safety profile characterized primarily by manageable gastrointestinal, dermatological, and metabolic adverse events.

The recent discovery of this compound's antiviral activity against enteroviruses, particularly EV71, expands its potential applications beyond oncology. In animal models, this compound has demonstrated efficacy in reducing EV71-induced mortality by 50-80%, highlighting the therapeutic potential of PI3K inhibition in viral pathogenesis [8] [4]. However, it is important to note that the cellular safety profile of this compound may present limitations for its antiviral applications, with a reported half-maximal inhibitory concentration (CC₅₀) of 14,828 nM [3].

Future research directions should focus on optimizing the therapeutic index of this compound through improved formulation strategies, identification of predictive biomarkers for patient selection, and exploration of rational combination therapies that can enhance efficacy while minimizing overlapping toxicities. Additionally, further investigation into the mechanistic basis for its antiviral effects may reveal novel applications for PI3K inhibitors in infectious diseases.

References

managing Pilaralisib side effects diarrhea hyperglycemia

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for hyperglycemia and diarrhea induced by PI3K inhibitors like Pilaralisib?

These adverse events are primarily "on-target" effects, meaning they result directly from the inhibition of the PI3K pathway, which plays a crucial role in both metabolic regulation and immune homeostasis [1] [2] [3].

  • Hyperglycemia: The PI3Kα isoform is a key component of the insulin signaling pathway. Its inhibition disrupts insulin-mediated glucose uptake in skeletal muscle and adipose tissue and fails to suppress hepatic glucose production, leading to rapid hyperglycemia and compensatory hyperinsulinemia [2] [3].
  • Diarrhea/Colitis: The PI3Kδ isoform is critical for the function and regulation of immune cells, particularly T-cells. Its inhibition can disrupt immune tolerance in the gastrointestinal tract, leading to an inflammatory state that manifests as diarrhea and, in severe cases, colitis [4] [5] [6].

The diagram below illustrates the core signaling pathway involved and the points of intervention for these side effects.

G PI3Ki PI3K Inhibitor (e.g., this compound) PI3K_pathway PI3K/AKT/MTOR Pathway PI3Ki->PI3K_pathway Insulin_signal Insulin Signaling PI3K_pathway->Insulin_signal Immune_signal Immune Regulation (GI Tract) PI3K_pathway->Immune_signal Hyperglycemia Hyperglycemia Insulin_signal->Hyperglycemia Diarrhea Diarrhea/Colitis Immune_signal->Diarrhea MG_Hyperglycemia Management: - Metformin - SGLT2 Inhibitors - Lifestyle Hyperglycemia->MG_Hyperglycemia MG_Diarrhea Management: - Corticosteroids - Drug Interruption Diarrhea->MG_Diarrhea

Q2: What are the key characteristics and timelines for these adverse events?

Understanding the typical onset and progression is critical for timely intervention. The table below summarizes these characteristics.

Adverse Event Typical Time to Onset Key Clinical Characteristics
Hyperglycemia Early (Median: ~15 days) [7]. Often asymptomatic; detected via blood glucose monitoring. Can be severe (Grade ≥3) and lead to ketoacidosis [2] [8].
Diarrhea / Colitis Bimodal: Early onset (days, often self-limiting) and Late onset (>8 weeks, immune-mediated) [4] [9]. Late-onset diarrhea is typically inflammatory, persists upon drug continuation, and may require steroids [4] [5].

Q3: How should hyperglycemia be monitored and managed in a pre-clinical or clinical setting?

A proactive, multi-step approach is recommended. The following table outlines a standard management protocol.

Intervention Stage Monitoring & Management Actions
Baseline Risk Assessment Check fasting plasma glucose (FPG) and HbA1c. High-risk factors: pre-diabetes, diabetes, obesity (BMI ≥30), age ≥75 years [1] [2].
Prevention & Prophylaxis Consider prophylactic metformin for high-risk patients (evidence emerging) [1] [8]. Provide counseling on a low-carbohydrate diet (~30-40% of daily calories) [2] [8].
Active Monitoring Monitor fasting blood glucose (FBG) at least weekly upon treatment initiation (twice-weekly for intermediate-risk, daily for high-risk). Check HbA1c every 3 months [1] [8].

| Pharmacologic Management | First-line: Metformin [1] [2] [8]. Second/Third-line: SGLT2 inhibitors (e.g., empagliflozin) or Thiazolidinediones (e.g., pioglitazone) [1] [2]. Caution with Insulin: Exogenous insulin may reactivate the PI3K pathway in tumor cells, potentially diminishing antitumor efficacy [3] [8]. | | Dose Modification | For FBG >250 mg/dL (>13.9 mmol/L), interrupt PI3Ki and initiate/intensify antihyperglycemic therapy. Resume PI3Ki at a reduced dose only after hyperglycemia is controlled [8]. |

Q4: What are the established protocols for managing PI3Ki-induced diarrhea and colitis?

Management depends on the timing, severity, and etiology.

Intervention Stage Monitoring & Management Actions
Diagnosis & Exclusion First, rule out infectious causes (e.g., C. difficile, CMV) via stool culture/PCR and blood tests [4] [5]. For late-onset diarrhea, endoscopic confirmation with biopsy showing neutrophilic infiltration and crypt apoptosis is indicative of drug-induced colitis [4] [6].
Symptom Grading Grade diarrhea/colitis using Common Terminology Criteria for Adverse Events (CTCAE) [4] [6].
Mild to Moderate Diarrhea Manage with antidiarrheal agents (e.g., loperamide) and ensure adequate hydration. For late-onset, inflammatory symptoms, drug interruption may be necessary [4] [9].
Severe / Immune-Mediated Colitis First-line treatment: Systemic corticosteroids (e.g., prednisone 1-2 mg/kg/day) [4] [5] [6]. In cases of steroid-refractory colitis, consider infliximab [5]. Permanently discontinue the PI3Ki in cases of life-threatening colitis (e.g., intestinal perforation) [6].

Experimental & Clinical Considerations

  • Novel Therapeutic Strategies: Preclinical research suggests the glucokinase activator dorzagliatin may manage PI3Ki-induced hyperglycemia without causing compensatory hyperinsulinemia, which can theoretically reactivate the oncogenic pathway. Early data indicates it may not compromise and could even enhance antitumor efficacy [3].
  • Impact of Dose Intensity: Clinical data for Alpelisib shows that maintaining a higher dose intensity (≥248 mg/day) is associated with significantly improved progression-free survival (12.5 vs. 9.6 months) [7]. This underscores the paramount importance of proactive side-effect management to avoid dose reductions or discontinuation.

References

Pilaralisib dose-limiting toxicities DLT management

Author: Smolecule Technical Support Team. Date: February 2026

Dose-Limiting Toxicities (DLTs) of Pilaralisib

The table below summarizes the key DLTs observed in clinical trials and the established Maximum Tolerated Doses (MTD) [1] [2] [3].

Trial Population This compound Formulation Primary DLTs Established MTD
HER2+ metastatic breast cancer (with Trastuzumab ± Paclitaxel) [1] Not Specified Rash, Neutropenia [1] 400 mg once daily [1]
Advanced solid tumors (Monotherapy) [2] Tablet No DLTs reported in this study [2] 400 mg once daily (Recommended Phase II dose) [2]
Advanced solid tumors (with Paclitaxel & Carboplatin) [3] Tablet Rash [3] 200 mg once daily [3]

Management Strategies for Key Adverse Events

While detailed management guidelines specific to this compound are limited in the available search results, the following strategies can be inferred from general clinical practice and data from other PI3K inhibitors.

Adverse Event Management Strategy

| Rash | • Prophylaxis: Use of preventive anti-rash medication has been shown to significantly reduce the incidence and severity of rash associated with PI3K inhibitors [4]. • Dose Modification: Rash was a common reason for dose interruption or reduction. Protocols should include clear guidelines for temporary interruption and dose reduction upon occurrence of specific grade rash [1] [4]. | | Neutropenia [1] | • Monitoring: Regular monitoring of complete blood counts. • Supportive Care: Use of granulocyte colony-stimulating factors (G-CSF) may be employed per standard guidelines. • Dose Modification: Dose delay or reduction may be required for severe neutropenia. | | Diarrhea [1] [2] | • Supportive Care: Standard antidiarrheal medications (e.g., loperamide). • Hydration: Ensure adequate fluid intake to prevent dehydration. • Dose Modification: For severe or persistent diarrhea, dose interruption and reduction should be considered. | | Hyperglycemia [2] [4] | • Monitoring: Monitor fasting blood glucose and HbA1c at baseline and regularly during treatment. • Medical Management: Initiation of antihyperglycemic agents, most commonly metformin (alone or in combination), is frequently required [4]. |

Clinical Development Context for Researchers

  • Mechanism of Action: this compound is an orally available, selective pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. It targets the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and promotes tumor cell growth and survival [5] [6].
  • Investigational Status: this compound remains an investigational drug and has not received market approval. Clinical development for many of its studied indications, including combinations with paclitaxel and carboplatin, has been discontinued [6] [3].
  • Formulation Note: Different formulations (capsule vs. tablet) have different bioavailability. The recommended phase II dose for the tablet formulation as monotherapy was established as 400 mg once daily, which provided systemic exposure similar to or greater than a 600 mg capsule [2].

The following diagram illustrates the mechanism of this compound and the downstream effects of pathway inhibition, which are linked to both its efficacy and common adverse events like hyperglycemia.

pilaralisib_mechanism RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Converted to PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Hyperglycemia Hyperglycemia Rash Rash / Skin Toxicity This compound This compound This compound->PI3K Inhibits This compound->Hyperglycemia This compound->Rash

Key Considerations for Experimental Design

  • Combination Therapies: The MTD of this compound is lower when combined with other cytotoxic agents (e.g., 200 mg with carboplatin/paclitaxel) compared to monotherapy (400 mg). Preclinical experiments should carefully consider the dosing schedule for combination studies [1] [3].
  • DLT Monitoring Period: In clinical trials, DLTs are typically assessed during the first treatment cycle (e.g., 21 or 28 days). Your experimental protocols should define a clear observation period for determining maximum tolerated dose in animal models [1] [2].

References

overcoming resistance to Pilaralisib PI3K inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Overcoming PI3K Inhibitor Resistance

Q1: What are the primary mechanisms of resistance to PI3Kα inhibitors like Alpelisib? Resistance often arises from adaptive feedback reactivation of the pathway or parallel survival signals [1]. Key mechanisms include:

  • Feedback Loop Reactivation: Inhibition of PI3K or AKT can relieve negative feedback, leading to increased upstream signaling from Receptor Tyrosine Kinases (RTKs) like IGF-1R, HER2, and HER3, which re-activate the pathway [1] [2].
  • Activation of Compensatory Pathways: The RAS/MEK/ERK pathway is frequently engaged as a bypass track to sustain cell growth and survival [3].
  • Genomic Alterations: The emergence of PTEN loss mutations is a common mechanism of acquired resistance, as PTEN is a key negative regulator of the PI3K pathway [2].

Q2: What are the recommended strategies to overcome or prevent this resistance? The most promising approach is the use of rational combination therapies [1] [3].

  • Vertical Pathway Inhibition: Combine a PI3K inhibitor with an AKT inhibitor (e.g., Ipatasertib) or an mTORC1/2 inhibitor (e.g., Sapanisertib) to achieve more complete pathway blockade and prevent recovery through downstream nodes [3].
  • Horizontal Pathway Inhibition: Combine a PI3K inhibitor with a MEK or ERK inhibitor (e.g., Selumetinib, Ravoxertinib) to block compensatory parallel signaling pathways [3].
  • Upstream Targeting: In cancers with specific oncogenic drivers, combine PI3K inhibition with agents targeting upstream RTKs [1].

Q3: Are there specific combinations showing synergy in recent preclinical models? Yes, recent high-throughput screens in complex tumor spheroid models have identified several synergistic combinations [3]. The table below summarizes key findings.

PI3K Inhibitor Combination Agent (Target) Observed Synergistic Effect
Alpelisib (PI3Kα) Selumetinib (MEK) Additive/Synergistic anti-proliferative activity [3]
Inavolisib (PI3Kα) Ravoxertinib (ERK1/2) Additive/Synergistic anti-proliferative activity [3]
Copanlisib (Pan-PI3K) Tovorafenib (RAF) Additive/Synergistic anti-proliferative activity [3]
Alpelisib / Inavolisib Ipatasertib (AKT) Vertical inhibition of PI3K/AKT/mTOR pathway [3]
Alpelisib / Inavolisib Sapanisertib (mTORC1/2) Vertical inhibition of PI3K/AKT/mTOR pathway [3]

Experimental Protocol: Testing Combination Efficacy

This protocol is adapted from a 2025 study that used multi-cell type tumor spheroids to screen for effective combinations [3].

Objective: To evaluate the synergistic effects of a PI3K inhibitor (e.g., Alpelisib) in combination with a MEK inhibitor (e.g., Selumetinib) on cell viability.

Materials:

  • Cell Lines: Patient-derived cancer cell lines or established lines with relevant genetic background (e.g., PIK3CA mutation) [3].
  • Compounds: Alpelisib (PI3Kα inhibitor), Selumetinib (MEK inhibitor). Prepare stock solutions in DMSO [3].
  • Assay: CellTiter-Glo 3D Cell Viability Assay or MTT assay for cell proliferation/viability [3] [4].

Method:

  • 3D Spheroid Formation: Seed cells in ultra-low attachment plates to form spheroids. The cited study used a model composed of 60% malignant cells, 25% endothelial cells, and 15% mesenchymal stem cells to mimic the tumor microenvironment [3].
  • Drug Treatment:
    • Single-Agent Treatment: Treat spheroids with a serial dilution of Alpelisib and Selumetinib alone across a concentration range (e.g., from clinical Cmax in half-log increments) [3].
    • Combination Treatment: Treat spheroids with the same dilution series of Alpelisib and Selumetinib in a fixed-ratio combination.
    • Include a DMSO vehicle control.
  • Incubation: Incubate spheroids for 72-96 hours.
  • Viability Readout: Add CellTiter-Glo 3D reagent to each well, lyse spheroids, and measure luminescence to quantify ATP as a proxy for cell viability.
  • Data Analysis:
    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
    • Use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.

PI3K/AKT/mTOR Pathway and Resistance Mechanisms

The diagram below illustrates the core PI3K signaling pathway and the primary documented mechanisms that lead to therapy resistance.

G RTK RTK PI3K PI3K (e.g., Alpelisib target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PTEN AKT AKT (e.g., Ipatasertib target) PIP3->AKT Recruits PDK1 PDK1 PDK1->AKT Phosphorylation mTORC1 mTORC1 (e.g., Sapanisertib target) AKT->mTORC1 FOXO Transcription (FOXO, etc.) AKT->FOXO CellSurvival Cell Survival Proliferation Metabolism mTORC1->CellSurvival mTORC2 mTORC2 mTORC2->AKT Phosphorylation RTK_Up Upregulated RTK Signaling (IGF-1R, HER3) RTK_Up->RTK MAPK MAPK Pathway (MEK/ERK) MAPK->CellSurvival PTEN_Loss PTEN Loss PTEN_Loss->PIP2 Bypass Bypass Survival Signals Bypass->CellSurvival

References

Author: Smolecule Technical Support Team. Date: February 2026

Pilaralisib Clinical Overview

This compound (SAR245408) is an oral, pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that has been investigated in various formulations and combinations for advanced solid tumors or lymphoma [1]. The following table summarizes key clinical trial findings:

Trial Focus / Formulation Recommended Phase II Dose Most Common Treatment-Related Adverse Events (TRAEs) Key Efficacy Findings
Monotherapy (Tablet Formulation) [2] 400 mg once daily Diarrhea (40.9%), Fatigue (40.9%), Decreased appetite (22.7%), Hyperglycemia (22.7%) 2 of 18 evaluable patients had a partial response (PR)
Monotherapy (Tablet Polymorph E) [3] 600 mg once daily Decreased appetite (22%), Dry skin (22%), Nausea (22%), Vomiting (22%) 5 of 18 patients had stable disease as best response
Combination with Paclitaxel & Carboplatin [4] 200 mg once daily (tablets) Neutropenia (67.2%), Thrombocytopenia (67.2%), Anemia (44.8%) 7 of 52 evaluable patients had a partial response (13.5%)
Combination with Erlotinib [5] 400 mg once daily (capsules) + Erlotinib 150 mg Rash (62.9%), Diarrhea (42.9%), Fatigue (40.0%) 1 of 27 evaluable patients had a partial response (3.7%)

Troubleshooting Frequent Adverse Events

Here are the most frequently reported TRAEs and their management strategies based on clinical trial data.

Adverse Event Clinical Presentation & Monitoring Proposed Management Strategies

| Gastrointestinal (Diarrhea, Nausea, Vomiting) [2] [3] | - Onset, frequency, and severity of symptoms.

  • Signs of dehydration. | - Provide anti-diarrheal and anti-emetic medications.
  • Ensure adequate hydration.
  • Consider dose interruption for severe cases (Grade ≥3). | | Dermatologic (Rash, Dry Skin) [3] [5] | - Type of rash (e.g., maculopapular).
  • Body surface area affected.
  • Associated symptoms (e.g., pruritus). | - Use topical emollients for dry skin.
  • For rash, consider topical corticosteroids and antihistamines.
  • Dose reduction or interruption may be necessary for severe rash. | | Metabolic (Hyperglycemia) [2] | - Regular monitoring of fasting blood glucose and HbA1c.
  • Patient symptoms (e.g., polyuria, polydipsia). | - Initiate or adjust antidiabetic medications as needed.
  • Provide dietary counseling.
  • Monitor closely, as hyperglycemia is an on-target effect of PI3K inhibition. | | Hematologic (Neutropenia, Thrombocytopenia) [4] | - Frequent complete blood count (CBC) monitoring, especially in combination with chemotherapy. | - Manage per standard guidelines for myelosuppression.
  • Use growth factor support if indicated.
  • Dose delays or reductions may be required. | | General (Fatigue, Decreased Appetite) [2] [3] | - Impact on patient's daily activities and nutritional status. | - Provide supportive care, nutritional support, and encourage physical activity as tolerated.
  • Rule out other contributing causes. |

Understanding the Mechanism: PI3K Inhibition

The adverse event profile of this compound is largely related to its mechanism of action. As a pan-class I PI3K inhibitor, it targets key signaling pathways in normal and tumor cells.

f RTK Receptor Tyrosine Kinase (RTK) PI3K_Complex Class I PI3K (Heterodimer) RTK->PI3K_Complex Activation PIP2 PIP₂ PI3K_Complex->PIP2 Phosphorylates PIP3 PIP₃ PIP2->PIP3 AKT AKT PIP3->AKT Activates Hyperglycemia Hyperglycemia PIP3->Hyperglycemia  Inhibits metabolic  regulation in tissues mTOR mTOR AKT->mTOR Activates Rash Rash / Dermatologic Toxicities AKT->Rash Cell_Growth Cell Growth, Survival, Metabolism mTOR->Cell_Growth Diarrhea Diarrhea / GI Toxicities mTOR->Diarrhea

This diagram illustrates how this compound's inhibition of the PI3K pathway (blocking PIP2 to PIP3 conversion) leads to both antitumor effects and mechanism-based toxicities in normal tissues [6] [7].

Key Clinical Development Considerations

  • Formulation Differences: The tablet formulation showed higher bioavailability; the 400 mg tablet provided plasma exposure comparable or superior to the 600 mg capsule, leading to a lower recommended Phase II dose for the tablet [2] [3].
  • Combination Therapy: Toxicity profiles change significantly in combination regimens. When combined with chemotherapy (paclitaxel/carboplatin), myelosuppression became the dominant toxicity, requiring a lower MTD for this compound (200 mg tablet) [4].
  • Clinical Development Status: Based on the available search results, the clinical development of this compound appears to have been largely discontinued or narrowed around 2018 due to modest efficacy outcomes in larger solid tumor studies [4] [6] [8].

References

Pilaralisib PI3K pathway reactivation compensatory mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

PI3K Inhibitor Resistance Mechanisms

The table below summarizes the primary compensatory mechanisms that cause PI3K pathway reactivation, which are relevant to understanding resistance to inhibitors like Pilaralisib.

Mechanism Category Specific Example Description & Consequence
Genetic Alterations PIK3CA mutations [1], PTEN loss [1] [2] Constitutive pathway activation; limits inhibitor efficacy.
Feedback Loop Activation IRS-1 upregulation [2] FOXO-driven RTK rebound; re-activates PI3K signaling.
Compensatory Pathway Activation MAPK/ERK [2], STAT3/5 [3] Bypasses PI3K blockade; promotes survival/proliferation.
Isoform Switching Upregulation of non-targeted p110 isoforms [3] Compensates for inhibited p110 subunit; restores pathway activity.

Experimental Guide for Investigating this compound Resistance

For a technical support context, here are detailed protocols for key experiments to diagnose and troubleshoot resistance mechanisms.

Profiling Compensatory Pathway Activation

This experiment tests if long-term this compound treatment leads to reactivation of the PI3K pathway or activation of parallel survival pathways.

  • Objective: To identify if resistance is mediated by feedback loops (e.g., RTK signaling) or compensatory pathways (e.g., MAPK).
  • Methodology:
    • Cell Treatment: Establish a this compound-resistant cell line via chronic, escalating doses. Include a parental, treatment-naive control.
    • Stimulation & Lysis: Serum-starve cells, then stimulate with a relevant growth factor (e.g., IGF-1). Lyse cells at multiple time points (e.g., 0, 5, 15, 30, 60 mins).
    • Western Blot Analysis: Probe lysates with antibodies against: * PI3K Pathway: p-AKT (S473), total AKT, p-S6 (S235/236), p-4E-BP1 * Compensatory Pathways: p-ERK (T202/Y204), p-STAT3 (S727)
  • Troubleshooting:
    • No Signal: Optimize antibody concentration and ensure sufficient protein transfer during blotting.
    • High Background: Increase blocking time and optimize wash stringency.
    • Expected Outcome: Resistant cells may show restored phosphorylation of AKT/S6 and/or increased p-ERK/p-STAT3 compared to treated parental cells [2] [3].
Functional Screening for Isoform Switching

This protocol determines if this compound resistance involves upregulated expression of non-targeted PI3K catalytic subunits.

  • Objective: To quantify changes in mRNA and protein levels of all Class I PI3K isoforms (p110α, β, γ, δ) in resistant vs. parental cells.
  • Methodology:
    • qRT-PCR for mRNA Quantification:
      • Extract total RNA and synthesize cDNA.
      • Perform qPCR using primers specific for PIK3CA, PIK3CB, PIK3CG, PIK3CD. Use GAPDH or ACTB as a housekeeping control.
      • Analyze data using the ΔΔCt method to calculate fold-change.
    • Western Blot for Protein Validation:
      • Prepare protein lysates from resistant and parental cells.
      • Use isoform-specific antibodies to detect p110α, p110β, p110γ, and p110δ protein levels.
  • Troubleshooting:
    • Poor RNA Quality: Use RNase-free techniques and check RNA integrity.
    • Non-specific bands in Western Blot: Validate antibodies and include appropriate controls.
    • Expected Outcome: Resistant cells may show significant upregulation of an isoform not potently inhibited by this compound (e.g., p110β) [3].

This compound Specific Data & Combination Strategies

The table below consolidates available data on this compound and suggests rational combination therapies based on general PI3K resistance mechanisms.

Aspect Available Data & Rationale
Known Targets PI3Kα, PI3Kβ, PI3Kδ, VPS34 [4] [5].

| Rational Combinations | MEK Inhibitors [2] [3]: Prevents MAPK pathway compensation. ERBB/IGF-1R Inhibitors [3]: Blocks RTK-driven feedback reactivation. Venetoclax (BCL-2 inhibitor) [3]: Synergistically induces apoptosis. | | Quantitative Profiling | One kinome scan study showed this compound (1 µM) inhibited 64 of 468 kinases by >90%, indicating high selectivity [3]. |

Experimental Workflow Diagram

The diagram below outlines a logical workflow for characterizing this compound resistance, integrating the experiments described above.

workflow Start Establish this compound-Resistant Cell Line A Phenotypic Confirmation (Viability Assay) Start->A B Mechanism Investigation A->B C1 Pathway Profiling (Western Blot) B->C1 C2 Isoform Switching (qRT-PCR & Western) B->C2 D Data Integration & Hypothesis C1->D C2->D E1 Test Rational Combination Therapies D->E1 E2 Validate in Vivo Models E1->E2

Key Limitations and Future Directions

  • Limited Recent Data on this compound in Cancer: The most current studies focus on its use against viral infections (e.g., Enterovirus 71) [4] [5]. The cancer-specific resistance data is less extensive compared to other PI3K inhibitors.
  • Toxicity Considerations: this compound has been noted to have a suboptimal cellular safety profile in some studies [4]. This is a critical parameter to monitor in your experiments, especially when exploring combination therapies.
  • Explore Next-Generation Inhibitors: The field is advancing towards more isoform-specific inhibitors and novel therapeutic modalities to overcome resistance [6] [7].

I hope this technical guide provides a robust starting point for your research. The experimental frameworks suggested are based on established methods for studying kinase inhibitor resistance and can be directly applied to this compound.

References

FAQ & Troubleshooting Guide: Improving Pilaralisib's Therapeutic Window

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the core problem with Pilaralisib's therapeutic window?

A: The core problem is its low cellular safety profile. While this compound shows promising efficacy (e.g., reducing EV71-induced mortality by 50-80% in animal models), its high half-maximal inhibitory concentration (CC50 = 14,828 nM) indicates significant cellular toxicity at effective doses [1] [2]. In clinical trials for cancer, dose-limiting toxicities like severe rash and elevated lipase were observed, further highlighting the narrow window [3].

Q2: What formulation improvements have been tested clinically?

A: Clinical trials have directly compared different formulations of this compound. A more thermodynamically stable polymorph (Polymorph E) in a tablet formulation was developed and tested. This formulation improved the drug's pharmacokinetic profile, allowing for a lower recommended Phase II dose (400 mg once daily for tablets) compared to the earlier capsule formulation (600 mg once daily), while achieving similar or better drug exposure [3] [4].

The table below summarizes the key quantitative findings from these clinical studies.

Formulation Recommended Phase II Dose Key Pharmacokinetic (PK) Finding Key Safety Finding
Capsule (Polymorph A) 600 mg QD [4] Reference PK profile [4] Established safety profile [3]
Tablet (Polymorph E) 400 mg QD [3] [4] Higher steady-state exposure at 400 mg than 400/600 mg capsules [4] Favorable safety profile; DLTs (Grade 3/4 rash, lipase increase) at 600 mg QD [3]
Q3: Are there alternative therapeutic strategies to using this compound alone?

A: Yes, two prominent strategies are being explored in the broader field of PI3K inhibition, which can inform research on this compound.

  • Strategy 1: Combination with Other Therapies: Combining a PI3K inhibitor with other targeted drugs or immunotherapies can enhance antitumor efficacy and potentially allow for lower, less toxic doses of each agent. This approach aims to overcome resistance and generate synergistic effects [5] [6] [7].
  • Strategy 2: Use of Isoform-Selective PI3K Inhibitors: Instead of a pan-PI3K inhibitor like this compound, using inhibitors that target specific PI3K isoforms (e.g., p110δ or p110γ) can improve the therapeutic window by reducing off-target effects in healthy tissues. For example, p110δ inhibition can disrupt Treg activity in the tumor microenvironment to enhance antitumor immunity with a potentially better safety profile [6] [7].

The diagram below illustrates the logical decision-making process for these strategies.

G Start Narrow Therapeutic Window of Pan-PI3K Inhibitors Strategy1 Strategy 1: Combination Therapy Start->Strategy1 Strategy2 Strategy 2: Isoform-Selective Inhibition Start->Strategy2 Rationale1 Rationale: - Synergistic efficacy - Lower required doses - Overcome resistance Strategy1->Rationale1 Rationale2 Rationale: - Reduced off-target toxicity - Targeted cell-type specific action Strategy2->Rationale2 Goal Goal: Improved Therapeutic Window Example1 Example Combination: PI3Ki + Immune Checkpoint Inhibitor Rationale1->Example1 leads to Example2 Example Target: PI3Kδ (e.g., Idelalisib) Rationale2->Example2 leads to Example1->Goal Example2->Goal

Q4: What is a key experimental protocol for assessing efficacy in antiviral research?

A: For research on this compound's efficacy against viruses like EV71, a plaque assay is a standard method to quantify the reduction in infectious viral particles after treatment [1].

Detailed Protocol: Plaque Assay for Antiviral Activity Assessment

  • Cell Seeding: Plate susceptible cells (e.g., Vero cells) in 6-well plates at a density of 1x10^6 cells per well and incubate for ~20 hours until ~80% confluent [1].
  • Virus Infection & Inoculum Removal: Infect the cell monolayer with the virus (e.g., EV71) at a predetermined MOI (e.g., MOI=0.1). Incubate for 2 hours to allow viral adsorption, then remove the virus-containing supernatant [1].
  • Drug Application: Add serial dilutions of this compound to the cells. The study cited used five-fold dilutions ranging from 0.006 µM to 20 µM. Incubate for a further 48 hours [1].
  • Virus Harvest: Subject the cells to three freeze-thaw cycles to lyse the cells and release the progeny virus, creating a virus stock [1].
  • Plaque Formation:
    • Prepare a fresh monolayer of cells (e.g., Vero cells) in a new 6-well plate.
    • Dilute the virus stock (e.g., 1:10^5) and add it to the fresh cells for 2 hours.
    • Replace the medium with an overlay medium containing low melting-point agarose (e.g., 0.8%) and a low percentage of FBS (e.g., 2%) to restrict viral spread to adjacent cells. Incubate for 72 hours [1].
  • Plaque Visualization & Counting:
    • Fix the cells with 4% formalin for 4 hours.
    • Stain with crystal violet (e.g., 0.5%) for 30 minutes. The dye stains living cells, so clear areas ("plaques") indicate sites of viral infection and cell death [1].
    • Count the plaques. The reduction in plaque count in drug-treated wells compared to untreated control wells quantifies the antiviral effect [1].

The workflow for this protocol is visualized below.

G Step1 1. Seed and grow Vero cell monolayer Step2 2. Infect cells with virus (e.g., EV71, MOI=0.1) Step1->Step2 Step3 3. Apply serial dilutions of this compound Step2->Step3 Step4 4. Harvest virus via freeze-thaw cycles Step3->Step4 Step5 5. Titrate virus on fresh cells using agarose overlay Step4->Step5 Step6 6. Fix, stain with crystal violet, and count plaques Step5->Step6 Result Result: Quantification of viral titer reduction Step6->Result

Key Takeaways for Researchers

  • Re-evaluate Formulation: If working with this compound in a pre-clinical or clinical setting, exploring advanced formulations (like tablet polymorph E) can directly improve the PK profile and therapeutic window [3] [4].
  • Consider the Broader PI3K Inhibitor Class: For new drug development programs, the field is moving towards isoform-selective inhibitors and rational combination therapies to overcome the limitations of first-generation pan-PI3K inhibitors like this compound [5] [6].
  • Leverage Standard Assays: Robust and standard virological assays like the plaque reduction assay are essential for accurately determining the efficacy of this compound in antiviral research [1].

References

Pilaralisib vs other PI3K inhibitors efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

PI3K Inhibitors at a Glance

Inhibitor Name Primary Selectivity Key Indications (Approved or in Trials) Notable Efficacy Findings Key Safety Concerns
Pilaralisib (XL147) Pan-PI3K (α, β, δ, γ) Enterovirus replication, solid tumors [1] [2] Reduced EV71-induced mortality by 50-80% in animal models; low cellular safety profile (CC50: ~14,828 nM) [1]. Suboptimal cellular safety profile [1].
Alpelisib PI3Kα selective Approved: PIK3CA-mutated, HR+/HER2- breast cancer [2]. Superior 6-month PFS in PIK3CA-mutated breast cancer; ranks high in efficacy analyses [3] [4]. Hyperglycemia, rash, diarrhea [5].
Copanlisib Pan-PI3K (α/δ > β/γ) Approved: Follicular lymphoma [6]. Activity in hematologic malignancies and solid tumors; lower incidence of severe toxicity due to IV dosing [7] [6]. Hyperglycemia, hypertension, fatigue [6].
Idelalisib PI3Kδ selective Approved: CLL, SLL, Follicular Lymphoma [6]. Effective in hematologic cancers like CLL; high ORR in relapsed/refractory iNHL [6] [3]. Boxed warnings for hepatotoxicity, severe diarrhea, colitis, pneumonitis, infections [6].
Buparlisib (BKM120) Pan-PI3K Solid tumors (e.g., breast cancer) - clinical development hampered [2]. Showed favorable ORR in meta-analysis but development halted in solid tumors due to toxicity [4] [2]. Poor tolerance, mood disturbances, elevated liver enzymes, on-target toxicities [2].
Inavolisib (GDC-0077) PI3Kα selective (mutant-degrading) Breast cancer (in clinical trials) [7] [5]. Improved overall survival in PIK3CA-mutated breast cancer; manages feedback mechanisms [7] [5]. Hyperglycemia, stomatitis, diarrhea; side effects led to some study discontinuations [5].
Capivasertib AKT inhibitor Approved: PIK3CA/AKT1/PTEN-altered HR+/HER2- breast cancer [3] [8]. Effective and safe for solid cancers like breast cancer in network meta-analysis [3]. Generally a more manageable safety profile compared to some PI3K inhibitors [3].

A Closer Look at the Experimental Data

For a researcher, the context of the experimental data is crucial. Here is a summary of the key methodologies and findings related to this compound and the broader inhibitor landscape.

  • This compound's Antiviral Protocol: The primary efficacy data for this compound comes from a study on Enterovirus 71 (EV71) [1].

    • Methodology: The antiviral activity was assessed using a plaque assay in Vero cells. The cells were infected with EV71 and then treated with serial dilutions of this compound. After incubation, the cells were overlaid with a medium containing agarose to restrict viral spread. Post-fixation and staining, the number of viral plaques were counted to quantify infectious virus reduction [1].
    • Mechanism Insight: The study used western blot analysis to demonstrate that this compound inhibits the phosphorylation of AKT (a key downstream effector of PI3K), confirming that its antiviral effect is mediated through the suppression of the PI3K/AKT signaling pathway, which the virus exploits for its replication [1].
  • Efficacy Comparisons in Breast Cancer: A systematic review and network meta-analysis directly compared several PI3K inhibitors for breast cancer, though this compound was not included in this analysis [4].

    • Key Finding: The analysis concluded that among the inhibitors studied (Alpelisib, Buparlisib, Pictilisib, and Taselisib), Alpelisib and Buparlisib had superior efficacy and safety profiles for treating PIK3CA-mutated breast cancer [4].
    • Outcome Measures: Efficacy was primarily judged by Objective Response Rate (ORR) and 6-month Progression-Free Survival (6m-PFS), with Alpelisib ranking first for 6m-PFS [4].

The Evolving PI3K Inhibitor Pipeline

The field is moving towards agents with greater selectivity to improve therapeutic windows. This compound is not prominent in the current developmental pipeline for solid tumors, which is now dominated by mutant-selective and dual-targeting inhibitors [8] [2].

  • Next-Generation Inhibitors: Drugs like Inavolisib are not only selective for the p110α isoform but also designed to degrade the mutated p110α protein, leading to more profound and potentially durable pathway inhibition [5].
  • Dual-Targeting Strategies: Gedatolisib is a dual PI3K/mTOR inhibitor that targets all class I PI3K isoforms along with mTORC1 and mTORC2. This approach aims to overcome resistance that can emerge from inhibiting PI3K alone and is currently in Phase III trials for breast cancer [8].

How to Make an Informed Choice

For researchers comparing these agents, the decision tree below outlines the key strategic considerations based on current evidence.

PI3K_Inhibitor_Strategy Start Selecting a PI3K Inhibitor for Research IsoformSelectivity Isoform Selectivity Start->IsoformSelectivity PanPI3K Pan-PI3K Inhibitor (e.g., Copanlisib) IsoformSelectivity->PanPI3K AlphaSelective PI3Kα-Selective Inhibitor (e.g., Alpelisib, Inavolisib) IsoformSelectivity->AlphaSelective DeltaSelective PI3Kδ-Selective Inhibitor (e.g., Idelalisib) IsoformSelectivity->DeltaSelective ApplicationContext Application Context PanPI3K->ApplicationContext AlphaSelective->ApplicationContext DeltaSelective->ApplicationContext SolidTumors Solid Tumors (PIK3CA mutations) ApplicationContext->SolidTumors Hematologic Hematologic Malignancies ApplicationContext->Hematologic Antiviral Antiviral Research ApplicationContext->Antiviral This compound EfficacySafety Efficacy vs. Safety Profile SolidTumors->EfficacySafety Hematologic->EfficacySafety EstablishedProfile Established Clinical Profile EfficacySafety->EstablishedProfile NovelMechanism Novel Mechanism (e.g., mutant degradation) EfficacySafety->NovelMechanism

Key Takeaways for Researchers

  • This compound's Niche: Its most promising data is in antiviral research (e.g., against Enterovirus 71) [1]. For oncology, particularly solid tumors, other inhibitors have stronger clinical evidence.
  • The Selectivity Advantage: In solid tumors, isoform-selective PI3Kα inhibitors (like Alpelisib and Inavolisib) and AKT inhibitors (like Capivasertib) generally offer a better efficacy-toxicity profile compared to pan-PI3K inhibitors, making them the current preferred choices, especially in PIK3CA-mutant cancers [3] [4] [2].
  • Toxicity as a Limitation: The clinical utility of many PI3K inhibitors, including this compound and Buparlisib, is often constrained by on-target toxicities (e.g., hyperglycemia, rash, hepatotoxicity), driving the development of next-generation agents [1] [6] [2].

References

Pilaralisib vs voxtalisib PI3K mTOR inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Efficacy and Safety

The following table summarizes the results from key clinical trials, which generally showed that while these drugs have acceptable safety profiles, their efficacy as monotherapies or in combination with other agents has been limited.

Aspect Pilaralisib Findings Voxtalisib Findings
Breast Cancer (with Letrozole) 6-month PFS: 17% (Phase II) [1] 6-month PFS: 8% (Phase II) [1]
Solid Tumors (with Chemotherapy) No enhanced antitumor activity when combined with paclitaxel/carboplatin [2] -
Endometrial Cancer (Monotherapy) Objective Response Rate (ORR): 6% [3] -
Glioma (with Temozolomide) - Demonstrated a favorable safety profile; best response was stable disease in most patients [4]
Common Grade ≥3 Adverse Events Increased liver enzymes (AST/ALT), rash [1] [2] Increased liver enzymes (ALT), rash, lymphopenia, thrombocytopenia [1] [4]

Mechanism of Action and Pathway

The most critical difference lies in their targets within the PI3K/AKT/mTOR signaling pathway, a network frequently dysregulated in cancer that controls cell growth, survival, and metabolism [5].

architecture cluster_top Growth Factor Signals cluster_pi3k PI3K Complex GF Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K GF->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Processes Cell Growth, Survival, Proliferation, Metabolism mTORC1->Processes This compound This compound This compound->PI3K Voxtalisib Voxtalisib Voxtalisib->PI3K Voxtalisib->mTORC1

Diagram: PI3K/AKT/mTOR Signaling Pathway Inhibition. This compound selectively inhibits the PI3K complex, while Voxtalisib has a broader mechanism, targeting both PI3K and the mTORC1 complex downstream [6] [7].

Key Experimental Protocols from Clinical Studies

The data in the comparison tables are derived from standardized clinical trial designs. Here are the methodologies used in the cited studies to help you evaluate the evidence.

  • Phase I/II Dose-Escalation Design (for combinations) [1] [2] [4]:

    • Purpose: To determine the Maximum Tolerated Dose (MTD) and recommended Phase II dose.
    • Method: A standard "3 + 3" design was used. Cohorts of 3-6 patients received escalating doses of the PI3K/mTOR inhibitor in combination with a standard therapy (e.g., letrozole, paclitaxel/carboplatin, or temozolomide).
    • Endpoint Measurement: Dose-Limiting Toxicities (DLTs) were assessed during the first cycle (typically 21 days). The MTD was defined as the highest dose at which fewer than 33% of patients experienced a DLT.
  • Efficacy Assessment in Phase II Monotherapy [3]:

    • Purpose: To evaluate the antitumor activity of the drug.
    • Method: Patients with advanced or recurrent endometrial carcinoma received This compound monotherapy (600 mg capsule or 400 mg tablet, once daily) in continuous 21-day cycles.
    • Endpoint Measurement: Tumor response was assessed by radiologic imaging (CT/MRI) every 6 weeks, using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1. The primary efficacy endpoint was Objective Response Rate (ORR), which includes both complete and partial responses.
  • Pharmacodynamic Evaluation [2] [4]:

    • Purpose: To confirm that the drug is hitting its intended target in the body.
    • Method: Paired skin and tumor biopsies were collected from a subset of patients before treatment and after initiation of therapy.
    • Endpoint Measurement: Tissue samples were analyzed using immunohistochemistry or flow cytometry to measure changes in levels of phosphorylated pathway components (e.g., pAKT, pS6, pERK), which indicate pathway inhibition.

Conclusion for Research and Development

Based on the clinical data, here are the key takeaways for your work:

  • Mechanistic Choice: The choice between these agents should be guided by the biological hypothesis. If the goal is pure PI3K pathway blockade, This compound is suitable. If concurrent PI3K and mTOR inhibition is desired to overcome potential feedback loops, Voxtalisib is the appropriate tool [6] [7].
  • Limited Single-Agent Efficacy: Clinical results reinforce that single-agent PI3K pathway inhibition has shown modest activity in most solid tumors, despite evidence of target engagement [2] [3] [5]. This highlights the importance of combination strategies.
  • Combination Challenges: Combining these inhibitors with other therapies, such as chemotherapy or MEK inhibitors, has proven challenging due to overlapping toxicities and poor long-term tolerability, without a clear and significant enhancement of efficacy [2] [8].

References

Clinical Activity of Pilaralisib Across Cancer Types

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Trial Phase / Description Response Rate Other Efficacy Measures

| Various Advanced Solid Tumors [1] | Phase I Monotherapy (Tablet) | PR: 11.1% (2 of 18 evaluable patients) | SD: 33.3% (6 patients) Median PFS: 1.9 months | | Various Advanced Solid Tumors (incl. Endometrial, Lung, Breast) [2] | Phase I Combination with Paclitaxel/Carboplatin | PR: 13.5% (7 of 52 evaluable patients) | SD: 48.1% Median PFS: 3.2 months | | Advanced or Recurrent Endometrial Carcinoma [3] | Phase II Monotherapy | ORR: 6% | PFS at 6 months: 12% | | HER2+ Metastatic Breast Cancer [3] | Phase I/II Combination with Trastuzumab ± Paclitaxel | PR: 20% (4 of 20 evaluable patients in paclitaxel combo arm) | Information from combination arm |

Safety and Tolerability Profile

The safety profile of pilaralisib is consistent with the known class effects of PI3K inhibitors. The table below details common treatment-related adverse events (AEs).

Adverse Event Frequency in Monotherapy (%) [1] Frequency in Combination Therapy (%) [2]
Diarrhea 40.9 36.2
Fatigue 40.9 29.3
Decreased Appetite 22.7 12.1
Hyperglycemia 22.7 15.5
Rash 13.6 12.1
Nausea 13.6 44.8
Neutropenia Not a prominent AE in monotherapy 67.2 (primarily from chemo)
Thrombocytopenia Not a prominent AE in monotherapy 67.2 (primarily from chemo)

Key Experimental Protocol Details

To help interpret the data, here are the methodologies from the core clinical trials cited:

  • Study Design: The primary monotherapy [1] and combination therapy [2] studies were Phase I, multicenter, open-label, single-arm trials.
  • Dosing: this compound was administered orally, once daily, in continuous 28-day cycles. Doses ranged from 100 mg to 600 mg for capsules and 100 mg to 400 mg for tablets [1] [2].
  • Patient Population: The trials enrolled adults (median age 63) with histologically confirmed metastatic or unresectable solid tumors that were refractory to standard therapy. Patients had an ECOG performance status of 0-2 and had received a median of 3 prior systemic therapies [1].
  • Primary Endpoints: The main goals were to determine the Maximum Tolerated Dose (MTD) and evaluate the safety profile [1] [2].
  • Secondary/Exploratory Endpoints: These included pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy assessed by RECIST 1.0 criteria [1].
  • Pharmacodynamic Analysis: Inhibition of the PI3K pathway was confirmed in tumor biopsies, which showed reductions in phosphorylated AKT (pAKT) and other pathway components [2].

This compound's Mechanism of Action

The following diagram illustrates the mechanism of this compound and the pathway it targets.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class IA) p110/p85 heterodimer RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Binds to PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Recruits & Activates mTOR mTORC1 AKT->mTOR Activates CellProcess Cell Growth, Survival, Proliferation mTOR->CellProcess This compound This compound This compound->PI3K Inhibits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inactivates)

Conclusion for Researchers

  • Key Strengths: The drug successfully inhibits its intended target, the PI3K pathway, as evidenced by pharmacodynamic data [2]. It also shows potential for combination in specific settings, such as HER2+ breast cancer [3].
  • Development Status: Based on the modest efficacy observed in these trials, the clinical development of this compound for solid tumors does not appear to have been pursued aggressively in recent years, with no approvals from major regulatory bodies.

References

Clinical Efficacy Comparison of PI3K Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key efficacy data for pilaralisib and other PI3K inhibitors from clinical trials, particularly in populations with PIK3CA mutations.

Drug Name PI3K Target Tumor Type (Trial Phase) Objective Response Rate (ORR) in PIK3CA-mutated patients Key Efficacy Findings
This compound Pan-PI3K (α, β, γ, δ) [1] Advanced/Recurrent Endometrial Carcinoma (Phase II) [2] 6.0% (2 Partial Responses out of 67 patients) [2] 11.9% of patients had progression-free survival (PFS) >6 months [2]
Advanced Solid Tumors (Phase I) [3] 11.1% (2 Partial Responses out of 18 evaluable patients) [3] 33.3% of patients achieved stable disease [3]
Alpelisib PI3Kα-specific [4] HR+/HER2- Advanced Breast Cancer (Phase III SOLAR-1) [5] [6] Significant PFS improvement vs. placebo + fulvestrant [5] Ranked first for 6-month PFS in network meta-analysis [5]
Buparlisib Pan-PI3K (α, β, γ, δ) [1] HR+/HER2- Advanced Breast Cancer (Phase III BELLE-2) [5] Significant PFS improvement vs. placebo + fulvestrant [5] Showed the most favorable Objective Response Rate in meta-analysis [5]

Detailed Experimental Data for this compound

For researchers seeking to replicate or analyze these findings, here is a summary of the core experimental methodologies from the key this compound trials:

  • Study Reference: Phase II study in advanced or recurrent endometrial carcinoma (NCT01013324) [2].
  • Patient Population: 67 patients with histologically confirmed advanced or recurrent endometrial carcinoma who had received one or two prior chemotherapy regimens [2].
  • Intervention: this compound was administered orally at 600 mg (capsules) or 400 mg (tablets) once daily in continuous 28-day cycles [2] [3].
  • Primary Endpoints: Objective Response Rate (ORR) and the proportion of patients with Progression-Free Survival (PFS) greater than 6 months [2].
  • Assessment Method: Tumor response was evaluated using RECIST 1.0 or 1.1 (Response Evaluation Criteria in Solid Tumors) [2] [3].
  • Molecular Analysis: Archival tumor tissue and circulating tumor DNA were profiled to identify molecular markers associated with response. Techniques included sequencing for PIK3CA mutations and PTEN immunohistochemistry (using clone 138G6, with PTEN loss defined as <10% tumor cells staining) [2].

Interpretation of Clinical Data and Context

  • Mechanism and Limitation: this compound is a reversible, ATP-competitive pan-PI3K inhibitor [3]. While it was designed to target all class I PI3K isoforms, its development in solid tumors was largely halted due to minimal antitumor activity observed in later-stage trials and the emergence of more effective, better-tolerated alternatives [2] [4] [1].
  • Efficacy in Context: The low ORR of 6% in endometrial cancer, a tumor type with a high prevalence of PI3K pathway activation, suggests that broad pan-PI3K inhibition with this compound is insufficient for robust clinical efficacy in these settings [2] [4].
  • Comparative Landscape: The field has since shifted towards isoform-specific inhibitors like alpelisib (targeting PI3Kα), which have demonstrated superior efficacy and a more manageable safety profile in specific genetically defined populations, such as patients with PIK3CA-mutant breast cancer [5] [4] [7].

PI3K-AKT-mTOR Signaling Pathway

To better understand the therapeutic target of these inhibitors, the following diagram illustrates the core PI3K/AKT/mTOR signaling pathway.

This diagram shows how growth factors activate the PI3K pathway, leading to cell proliferation and survival. This compound acts at the core of this cascade by inhibiting the activated PI3K complex, thereby preventing the downstream signals that drive tumor growth [8] [6] [7]. The tumor suppressor PTEN normally acts as a brake on this pathway, and its loss is a common oncogenic event [6] [9].

References

Pilaralisib antitumor activity solid tumors lymphoma

Author: Smolecule Technical Support Team. Date: February 2026

Pilaralisib Profile Overview

The table below summarizes the core information available for this compound from the search results.

Attribute Description
Other Names / Codes SAR-245408, XL-147, XL147 [1]
Mechanism of Action Orally available, selective pan-class I PI3K (Phosphoinositide 3-kinase) inhibitor [1].
Developmental Status Investigational; clinical trials have been completed for several cancers [1].
Key Preclinical Findings Slowed tumor growth/shrinkage in breast, lung, ovarian, prostate cancer, and glioma models. Shown to enhance effects of chemo and EGFR inhibitors [1].
Key Clinical Findings In a Phase II trial for advanced endometrial carcinoma, monotherapy showed minimal antitumor activity (Objective Response Rate of 6%) [2].

PI3K Pathway and this compound's Mechanism

This compound is a pan-PI3K inhibitor, meaning it targets all class I PI3K isoforms (α, β, γ, δ) [3] [2]. The PI3K/AKT/mTOR pathway is a critical signaling cascade frequently hyperactivated in cancers, regulating cell growth, survival, and metabolism [3] [4].

The following diagram illustrates the signaling pathway and this compound's point of inhibition.

G Growth Factor Growth Factor RTK (e.g., EGFR) RTK (e.g., EGFR) Growth Factor->RTK (e.g., EGFR) Binds PI3K (Class IA) PI3K (Class IA) RTK (e.g., EGFR)->PI3K (Class IA) Activates PIP2 to PIP3 PIP2 to PIP3 PI3K (Class IA)->PIP2 to PIP3 Converts PIP3 PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell Growth,\nProliferation,\nSurvival Cell Growth, Proliferation, Survival mTORC1->Cell Growth,\nProliferation,\nSurvival Promotes This compound This compound This compound->PI3K (Class IA) Inhibits PTEN PTEN PIP3 to PIP2 PIP3 to PIP2 PTEN->PIP3 to PIP2 Dephosphorylates (Negative Regulator)

Clinical Trial Snapshot and Challenges

A Phase II study in advanced or recurrent endometrial carcinoma provided the most concrete clinical efficacy data, but the results were disappointing [2].

  • Patient Population: 67 patients with advanced or recurrent endometrial carcinoma [2].
  • Treatment: this compound monotherapy [2].
  • Efficacy Outcome: Objective Response Rate (ORR) was only 6% (4 patients: 2 with complete response and 2 with partial response) [2].
  • Conclusion: The study concluded that this compound monotherapy demonstrated only minimal antitumor activity in this patient population [2].

The limited efficacy observed in this trial reflects a common challenge with broad-spectrum pan-PI3K inhibitors, which can cause significant on-target toxicity and may be less effective than inhibitors targeting specific PI3K isoforms or combinations thereof [3] [5].

References

Pilaralisib pharmacodynamic impact glucose homeostasis

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Pharmacodynamic Impact on Glucose

The table below summarizes the key findings from clinical studies, primarily based on a phase I/II study that directly compared Pilaralisib and Voxtalisib [1].

Inhibitor Target Clinical Evidence Impact on Glucose Homeostasis
This compound (SAR245408) Pan-class I PI3K Phase I/II clinical trial Greater pharmacodynamic impact than Voxtalisib, as measured by effects on glucose homeostasis [1].
Voxtalisib (SAR245409) PI3K & mTOR Phase I/II clinical trial (direct comparison) Demonstrated a lesser impact on glucose homeostasis compared to this compound [1].
Alpelisib (BYL719) PI3Kα (isoform-specific) Case report & Approved drug Induces hyperglycemia; a common class effect. Specific comparison to this compound not available in search results [2].
Buparlisib (BKM120) Pan-class I PI3K Phase II studies Listed in trials; specific glucose data not detailed in available excerpts [3].
Copanlisib Pan-class I PI3K (α/δ) Preclinical & multiple trials Associated with hyperglycemia as a side effect; specific comparison to this compound not available [4].

Mechanism of PI3K Inhibitor-Induced Hyperglycemia

The disruption of glucose homeostasis is a known on-target effect of PI3K inhibitors. The pathway diagram below illustrates how inhibiting the PI3K/AKT pathway in normal tissues leads to hyperglycemia.

G Insulin Insulin PI3K PI3K Insulin->PI3K Binds Receptor AKT AKT PI3K->AKT Activates GLUT4 Translocation GLUT4 Translocation AKT->GLUT4 Translocation Glycogen Synthesis Glycogen Synthesis AKT->Glycogen Synthesis Hepatic Gluconeogenesis Hepatic Gluconeogenesis AKT->Hepatic Gluconeogenesis Suppresses Muscle/Adipose Glucose Uptake Muscle/Adipose Glucose Uptake GLUT4 Translocation->Muscle/Adipose Glucose Uptake Hyperglycemia Hyperglycemia Hepatic Gluconeogenesis->Hyperglycemia Muscle/Adipose Glucose Uptake->Hyperglycemia Reduced Inhibitor (e.g., this compound) Inhibitor (e.g., this compound) Inhibitor (e.g., this compound)->PI3K Blocks

The mechanism involves two main processes [5] [2]:

  • Peripheral Insulin Resistance: In muscle and adipose tissue, PI3K/AKT signaling is crucial for insulin-stimulated glucose uptake. Inhibiting this pathway prevents the translocation of glucose transporters (GLUT4) to the cell membrane, reducing glucose uptake.
  • Dysregulated Hepatic Glucose Production: In the liver, AKT normally suppresses gluconeogenesis. PI3K inhibition lifts this suppression, leading to increased production of glucose by the liver.

Key Experimental Data & Protocols

The primary source for the comparative data between this compound and Voxtalisib is a phase I/II dose-escalation study (NCT01013324) in patients with hormone-receptor-positive, HER2-negative metastatic breast cancer [1].

  • Clinical Context: The study involved patients whose cancer was refractory to a non-steroidal aromatase inhibitor. They were treated with either this compound or Voxtalisib in combination with letrozole [1].
  • Assessment of Glucose Homeostasis: The pharmacodynamic impact on glucose was a key biomarker evaluated in the trial. While the exact protocol for glucose measurement (e.g., fasting glucose, oral glucose tolerance test) is not detailed in the abstract, the study concluded that this compound had a definitively greater impact than Voxtalisib [1].
  • Management in Clinical Settings: A separate case report for the PI3Kα inhibitor Alpelisib illustrates the standard approach to managing this side effect, which includes close monitoring of blood glucose and the use of medications like metformin and SGLT2 inhibitors (e.g., dapagliflozin) to control hyperglycemia while continuing the anti-cancer therapy [2].

Strategic Implications for Drug Development

The finding that this compound has a stronger effect on glucose than Voxtalisib is significant, suggesting that even within the same drug development program, different inhibitor profiles lead to varying metabolic toxicity.

  • Inhibitor Specificity Matters: Voxtalisib is a dual PI3K/mTOR inhibitor, while this compound is a pan-PI3K inhibitor. The difference in their glucose impact highlights how the selectivity of a compound influences its side effect profile.
  • Monitoring is Crucial: This class-wide effect makes glucose homeostasis a critical pharmacodynamic biomarker in clinical trials for PI3K inhibitors [6]. It is used for proof-of-mechanism and can influence dose selection.
  • Proactive Management: The development of proactive management guidelines for hyperglycemia is now considered essential for the successful clinical development and application of PI3K pathway inhibitors [2].

Conclusion

  • Systematically assess impact on glucose as a key biomarker.
  • Be prepared to implement rigorous glucose monitoring and management protocols for patients.

References

Pilaralisib overall response rate versus other PI3K inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of PI3K Inhibitor Efficacy

Drug Name PI3K Target Trial Context / Cancer Type Overall Response Rate (ORR) Progression-Free Survival (PFS) Key Supporting Findings
Pilaralisib Pan-class I (α, β, δ, γ) [1] Advanced Solid Tumors (Phase I monotherapy) [1] 11.1% (2/18 patients with Partial Response) [1] Median: 1.9 months [1] Modest single-agent activity [2]
This compound Pan-class I (α, β, δ, γ) [2] + Paclitaxel & Carboplatin in Solid Tumors (Phase I combo) [2] 13.5% (7/52 patients with Partial Response) [2] Median: 3.2 months [2] Did not enhance chemo activity [2]
Alpelisib α-isoform specific [3] [4] + Fulvestrant in PIK3CA-mutated, HR+/HER2- Breast Cancer [3] Not precisely listed in ORR table; significant PFS benefit vs fulvestrant (HR: 0.65; 95% CI: 0.50-0.85) [4] - Ranked first in 6m-PFS (SUCRA score: 0.95); significantly different from control (OR: 2.33) [3]
Buparlisib Pan-class I (α, β, δ, γ) [3] + Fulvestrant in PIK3CA-mutated, HR+/HER2- Breast Cancer [3] Ranked first in ORR (SUCRA score: 0.94); significantly different from control (OR: 2.80) [3] - -
Pictilisib Pan-class I (α, β, δ, γ) [3] + Fulvestrant in PIK3CA-mutated, HR+/HER2- Breast Cancer [3] Ranked third in ORR (SUCRA score: 0.45) [3] - -
Taselisib β, γ, δ-isoform specific [3] + Fulvestrant in PIK3CA-mutated, HR+/HER2- Breast Cancer [3] Ranked fourth in ORR (SUCRA score: 0.17) [3] - -

Experimental Protocols for Data Cited

The data in the comparison table comes from well-defined clinical trial protocols. Here are the key methodological details for the major studies cited.

1. Phase I Trial of this compound Monotherapy [1]

  • Study Design: Phase I, multicenter, open-label, single-arm study.
  • Primary Endpoints: Maximum Tolerated Dose (MTD) and safety profile.
  • Patient Population: 22 patients with advanced, metastatic, or unresectable solid tumors. The median number of prior systemic therapies was 3.
  • Dosing: this compound was administered orally as a tablet formulation at doses ranging from 100 mg to 600 mg once daily in continuous 28-day cycles.
  • Response Assessment: Tumor response was evaluated using RECIST 1.0 (Response Evaluation Criteria in Solid Tumors). Efficacy was evaluated in 18 patients.

2. Network Meta-Analysis of PI3K Inhibitors in Breast Cancer [3]

  • Study Design: Systematic review and network meta-analysis of randomized controlled trials (RCTs).
  • Literature Search: Databases (PubMed, Embase, Cochrane Library) were searched from inception to June 2020.
  • Inclusion Criteria: RCTs comparing a PI3K inhibitor plus endocrine therapy versus endocrine therapy alone in patients with breast cancer, which reported outcomes for the subgroup of patients with PIK3CA mutations.
  • Outcomes: The primary efficacy outcome was the Objective Response Rate (ORR), assessed via modified RECIST (mRECIST). Secondary outcomes included progression-free survival (PFS).
  • Analysis: A network meta-analysis was performed to compare different PI3K inhibitors indirectly and rank them using Surface Under the Cumulative Ranking Curve (SUCRA) values.

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR pathway, which is hyperactivated in many cancers and is the target of drugs like this compound and alpelisib.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class IA) (p85 regulatory subunit p110 catalytic subunit) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Binds PIP3 PIP3 PIP2->PIP3 Phosphorylation PTEN PTEN (Tumor Suppressor) PIP3->PTEN Dephosphorylation AKT AKT PIP3->AKT Recruits to Membrane TSC1TSC2 TSC1/TSC2 Complex AKT->TSC1TSC2 Inhibits PDK1 PDK1 PDK1->AKT Phosphorylates (T308) mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) RhebGTP Rheb-GTP TSC1TSC2->RhebGTP Inactivates (GAP) mTORC1 mTORC1 RhebGTP->mTORC1 Activates CellProcesses Cell Growth, Proliferation, Survival mTORC1->CellProcesses Promotes

The activity of this pathway is tightly regulated. PTEN, a key tumor suppressor, counteracts PI3K function by dephosphorylating PIP3 back to PIP2 [4] [5]. Loss of PTEN function, which is common in cancers, leads to constitutive pathway activation [5] [6]. This pathway is frequently dysregulated in many cancers through mechanisms including PIK3CA mutations (encoding p110α) and PTEN loss [4] [7].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

540.1346522 g/mol

Monoisotopic Mass

540.1346522 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

60ES45KTMK

Mechanism of Action

Pilaralisib is an orally available small molecule that selectively inhibits the activity of phosphoinositide-3 kinase (PI3K). Activation of PI3K is a frequent event in human tumors, promoting tumor cell growth, survival, and resistance to chemotherapy and radiotherapy. Inactivation of PI3K has been shown to inhibit growth and induce apoptosis (programmed cell death) in tumor cells.

Absorption Distribution and Excretion

Orally available

Wikipedia

Pilaralisib

Dates

Last modified: 08-15-2023
1: Shapiro GI, Rodon J, Bedell C, Kwak EL, Baselga J, Braña I, Pandya SS, Scheffold C, Laird AD, Nguyen LT, Xu Y, Egile C, Edelman G. Phase I safety, pharmacokinetic, and pharmacodynamic study of SAR245408 (XL147), an oral pan-class I PI3K inhibitor, in patients with advanced solid tumors. Clin Cancer Res. 2014 Jan 1;20(1):233-45. doi: 10.1158/1078-0432.CCR-13-1777. Epub 2013 Oct 28. PubMed PMID: 24166903.
2: Rexer BN, Ghosh R, Narasanna A, Estrada MV, Chakrabarty A, Song Y, Engelman JA, Arteaga CL. Human breast cancer cells harboring a gatekeeper T798M mutation in HER2 overexpress EGFR ligands and are sensitive to dual inhibition of EGFR and HER2. Clin Cancer Res. 2013 Oct 1;19(19):5390-401. doi: 10.1158/1078-0432.CCR-13-1038. Epub 2013 Aug 15. PubMed PMID: 23948973; PubMed Central PMCID: PMC3809918.
3: Chakrabarty A, Bhola NE, Sutton C, Ghosh R, Kuba MG, Dave B, Chang JC, Arteaga CL. Trastuzumab-resistant cells rely on a HER2-PI3K-FoxO-survivin axis and are sensitive to PI3K inhibitors. Cancer Res. 2013 Feb 1;73(3):1190-200. doi: 10.1158/0008-5472.CAN-12-2440. Epub 2012 Nov 29. PubMed PMID: 23204226; PubMed Central PMCID: PMC3563941.
4: Reynolds CP, Kang MH, Carol H, Lock R, Gorlick R, Kolb EA, Kurmasheva RT, Keir ST, Maris JM, Billups CA, Houghton PJ, Smith MA. Initial testing (stage 1) of the phosphatidylinositol 3' kinase inhibitor, SAR245408 (XL147) by the pediatric preclinical testing program. Pediatr Blood Cancer. 2013 May;60(5):791-8. doi: 10.1002/pbc.24301. Epub 2012 Sep 21. PubMed PMID: 23002019.
5: Chakrabarty A, Sánchez V, Kuba MG, Rinehart C, Arteaga CL. Feedback upregulation of HER3 (ErbB3) expression and activity attenuates antitumor effect of PI3K inhibitors. Proc Natl Acad Sci U S A. 2012 Feb 21;109(8):2718-23. doi: 10.1073/pnas.1018001108. Epub 2011 Feb 28. PubMed PMID: 21368164; PubMed Central PMCID: PMC3286932.

Explore Compound Types